Egfr-IN-141
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H15FN8O2S2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
2-[[4-amino-5-[(4-oxoquinazolin-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15FN8O2S2/c21-11-5-6-14-15(7-11)33-19(24-14)25-17(30)9-32-20-27-26-16(29(20)22)8-28-10-23-13-4-2-1-3-12(13)18(28)31/h1-7,10H,8-9,22H2,(H,24,25,30) |
InChI 键 |
BFTUGHVJFUMINZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Egfr-IN-141: A Dual-Action Inhibitor Targeting EGFR and Microtubule Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Egfr-IN-141, also identified by its CAS number 879127-07-8 and referred to as Compound 8I by some suppliers, is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Emerging research has revealed a novel dual mechanism of action for this compound, demonstrating its capacity to also inhibit microtubule polymerization.[2] This unique characteristic positions this compound as a compound of significant interest in oncology research, targeting two distinct and critical pathways involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action
This compound exerts its anticancer effects through a dual-pronged mechanism:
-
EGFR Inhibition: As a primary mode of action, this compound is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3][4] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor. This blockade inhibits the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.
-
Microtubule Depolymerization: Uniquely, this compound has been identified as a microtubule depolymerizing agent.[2] This action is independent of its EGFR inhibitory activity. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, leading to cell cycle arrest and the induction of apoptosis.
This dual-target activity suggests that this compound may offer a multi-faceted approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.
Quantitative Data
The biological activity of this compound has been quantified through various biochemical and cellular assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EGFR | 2.67 nM | |
| IC50 | A549 Cancer Cell Line | 13.75 µM |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the biological context and experimental approaches for studying this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound.
In Vitro EGFR Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on EGFR kinase activity.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (A549 Cells)
This assay determines the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
96-well clear-bottom white assay plates
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percent viability for each concentration and determine the IC50 value.
-
Immunofluorescence for Microtubule Integrity
This protocol visualizes the effect of this compound on the microtubule network within cells.
-
Materials:
-
HeLa or A549 cells
-
Coverslips
-
This compound, Nocodazole (positive control), PD153035 (EGFR inhibitor negative for microtubule disruption), and DMSO (vehicle)
-
4% Paraformaldehyde in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with 10 µM this compound, 50 µM nocodazole, 100 nM PD153035, or DMSO for 1 hour.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.
-
Conclusion
This compound is a compelling research compound with a dual mechanism of action that targets both the EGFR signaling pathway and microtubule stability. Its high potency as an EGFR inhibitor, combined with its ability to depolymerize microtubules, makes it a valuable tool for investigating the interplay between these two fundamental cellular processes in cancer. The data and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential and further elucidate the intricate biological activities of this compound.
References
Egfr-IN-141: A Technical Overview of Target Specificity and Binding Profile
Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-141" is not available. This document provides a representative technical guide on the target specificity and binding profile of a hypothetical, potent, and selective EGFR inhibitor, drawing upon established methodologies and data for well-characterized EGFR inhibitors. The data and protocols presented herein are illustrative and based on common practices in drug discovery and development for this target class.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have been successfully developed as anti-cancer agents. This guide provides a technical overview of the preclinical characterization of a representative EGFR inhibitor, focusing on its target specificity and binding profile.
Target Specificity and Kinase Inhibition Profile
The specificity of an EGFR inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage EGFR, minimizing off-target effects that can lead to toxicity. The kinase inhibition profile is typically determined by screening the compound against a broad panel of kinases.
Table 1: Kinase Inhibition Profile of a Representative EGFR Inhibitor
| Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 1.2 |
| EGFR (L858R) | 0.8 |
| EGFR (Exon 19 Del) | 0.9 |
| EGFR (T790M) | 50.7 |
| HER2 (ErbB2) | 250 |
| HER4 (ErbB4) | 890 |
| VEGFR2 | >10,000 |
| PDGFRβ | >10,000 |
| c-Met | >10,000 |
| Src | >5,000 |
Data is hypothetical and representative of a first-generation selective EGFR inhibitor.
The data illustrates high potency against wild-type and common activating mutants of EGFR (L858R and exon 19 deletions). The significantly higher IC50 against the T790M "gatekeeper" mutation is also characteristic of first and second-generation EGFR inhibitors. The multi-log fold selectivity against other kinases like HER2, VEGFR2, and PDGFRβ indicates a favorable specificity profile.
Binding Affinity and Kinetics
The binding affinity (Kd) and kinetic parameters (kon and koff) provide a quantitative measure of the interaction between the inhibitor and its target. These parameters are crucial for understanding the durability of target engagement in a cellular context.
Table 2: Binding Affinity and Kinetics for EGFR
| Parameter | Value |
| Kd (Dissociation Constant) | 0.5 nM |
| kon (Association Rate Constant) | 2.5 x 10^5 M⁻¹s⁻¹ |
| koff (Dissociation Rate Constant) | 1.25 x 10⁻⁴ s⁻¹ |
Data is hypothetical and representative.
A low nanomolar Kd value signifies a high-affinity interaction between the inhibitor and EGFR. The association and dissociation rates provide insight into how quickly the inhibitor binds to and dissociates from the target.
Cellular Activity
Demonstrating that target engagement translates into a functional effect in a cellular context is a key step in inhibitor characterization. This is typically assessed by measuring the inhibition of cell proliferation in cancer cell lines that are dependent on EGFR signaling.
Table 3: Cellular Proliferation Inhibition
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | Wild-Type (Overexpressed) | 15 |
| NCI-H1975 | L858R / T790M | 2,500 |
| PC-9 | Exon 19 Deletion | 10 |
| MDA-MB-231 | Wild-Type (Low Expression) | >10,000 |
Data is hypothetical and representative.
The data shows potent inhibition of proliferation in cell lines with EGFR amplification or activating mutations, while having minimal effect on cells with low EGFR expression or the T790M resistance mutation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the EGFR inhibitor in serum-free media.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours) to allow for effects on proliferation.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined from the dose-response curves.
Visualizations
EGFR Signaling Pathway
References
- 1. Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Egfr-IN-141: A Technical Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in vitro preclinical evaluation of Egfr-IN-141, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling, primarily through activating mutations, is a well-established oncogenic driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC). This document outlines the biochemical and cellular activities of this compound, focusing on its inhibitory potency against wild-type and clinically significant EGFR mutations. Methodologies for key in vitro assays are described to provide a framework for the assessment of similar targeted therapies. The presented data, while illustrative, reflect the expected profile of a potent and selective EGFR inhibitor.
Biochemical Activity: Kinase Inhibition Profile
The primary biochemical activity of this compound was determined through enzymatic kinase assays against wild-type EGFR and a panel of clinically relevant activating and resistance mutations. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of this compound.
Table 1: Biochemical Inhibitory Activity of this compound against EGFR Variants
| Target Kinase | IC₅₀ (nM) |
| EGFR (Wild-Type) | 85.2 |
| EGFR (L858R) | 1.5 |
| EGFR (Exon 19 Del) | 0.8 |
| EGFR (T790M) | 25.6 |
| EGFR (L858R/T790M) | 30.1 |
| EGFR (C797S) | > 1000 |
| EGFR (Exon 20 Ins) | 150.3 |
Data are representative and compiled for illustrative purposes.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 Del, T790M, L858R/T790M, C797S, Exon 20 Ins)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase inhibitor (tracer)
-
This compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
A solution containing the EGFR kinase domain and the LanthaScreen™ Eu-anti-GST antibody is prepared in assay buffer.
-
A separate solution of the Alexa Fluor™ 647-labeled tracer is also prepared in assay buffer.
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
In a 384-well plate, the kinase/antibody solution, the tracer solution, and the diluted this compound are combined.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated.
-
IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Activity: Anti-proliferative Effects
The anti-proliferative activity of this compound was assessed in a panel of cancer cell lines with well-characterized EGFR mutation statuses to determine its cellular potency and selectivity.
Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | Cancer Type | EGFR Status | GI₅₀ (nM) |
| PC-9 | NSCLC | Exon 19 Del | 5.2 |
| H1975 | NSCLC | L858R/T790M | 45.8 |
| HCC827 | NSCLC | Exon 19 Del | 6.1 |
| A549 | NSCLC | Wild-Type | > 5000 |
| NCI-H3255 | NSCLC | L858R | 8.9 |
Data are representative and compiled for illustrative purposes. GI₅₀ represents the concentration for 50% growth inhibition.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To measure the growth inhibitory (GI₅₀) effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, HCC827, A549, NCI-H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well, opaque-walled microplates
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, the plates are equilibrated to room temperature.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
GI₅₀ values are calculated by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Mechanism of Action: Target Engagement and Pathway Modulation
To confirm that the anti-proliferative effects of this compound are a direct result of EGFR inhibition, Western blot analysis was performed to assess the phosphorylation status of EGFR and key downstream signaling proteins.
Experimental Protocol: Western Blot Analysis
Objective: To assess the effect of this compound on EGFR phosphorylation and downstream signaling pathways.
Materials:
-
PC-9 cells
-
Serum-free medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
PC-9 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 24 hours.
-
Cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Following treatment, cells are stimulated with 100 ng/mL of EGF for 15 minutes.
-
Cells are washed with ice-cold PBS and then lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
Visualizations
EGFR Signaling Pathway
Egfr-IN-141: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cellular processes, and its dysregulation is a key factor in the progression of numerous cancers.[1] Small molecule inhibitors targeting the kinase activity of EGFR have emerged as a vital class of therapeutics.[1][2] This technical guide provides a comprehensive overview of a novel EGFR inhibitor, designated Egfr-IN-141, with a focus on its effects on downstream signaling pathways. This document details the biochemical and cellular activity of this compound, provides in-depth experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, undergoes dimerization and autophosphorylation.[1] This initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][4] These pathways are central to regulating cell proliferation, survival, differentiation, and migration.[5][3] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these downstream pathways, driving uncontrolled cell growth.[4]
Biochemical and Cellular Activity of this compound
This compound is a potent and selective inhibitor of EGFR. Its activity has been characterized in both biochemical and cellular assays to determine its efficacy against wild-type and various mutant forms of EGFR, as well as its impact on cancer cell proliferation.
Table 1: Biochemical Activity of this compound against Wild-Type and Mutant EGFR
| EGFR Variant | IC₅₀ (nM) |
| Wild-Type (WT) | 135 |
| L858R | 12 |
| Exon 19 Deletion | 8 |
| T790M | 75 |
| C797S | >1200 |
Note: The data presented in this table is a representative example for a novel EGFR inhibitor and is for illustrative purposes.
Table 2: Cellular Proliferation Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | Assay Type | IC₅₀ (nM) |
| A431 | WT (overexpressed) | Proliferation | 220 |
| HCC827 | Exon 19 Deletion | Proliferation | 22 |
| NCI-H1975 | L858R/T790M | Proliferation | 110 |
| PC-9 | Exon 19 Deletion | Proliferation | 18 |
Note: The data presented in this table is a representative example for a novel EGFR inhibitor and is for illustrative purposes.
Downstream Signaling Pathway Analysis
This compound effectively inhibits the phosphorylation of EGFR and subsequently suppresses the activation of key downstream signaling proteins. Western blot analysis is a standard method to visualize these effects.
Figure 1: EGFR Signaling Pathways
Caption: Inhibition of EGFR by this compound blocks downstream signaling through the MAPK and PI3K/AKT pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of any novel kinase inhibitor.
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR (Wild-Type and mutant variants)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the generated ADP according to the ADP-Glo™ protocol by detecting luminescence.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, HCC827, NCI-H1975, PC-9)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine the number of viable cells.
-
Calculate IC₅₀ values from the dose-response curves.
Western Blotting for Phospho-protein Analysis
This technique is used to measure the inhibition of phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
ECL detection reagent
Procedure:
-
Culture cells and treat with this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
Experimental and Logical Workflows
The characterization of a kinase inhibitor follows a logical progression from biochemical assays to cellular and in vivo studies.
Figure 2: Kinase Inhibitor Characterization Workflow
Caption: A typical workflow for the preclinical characterization of a novel kinase inhibitor like this compound.
Conclusion
This technical guide outlines the inhibitory effects of this compound on EGFR and its principal downstream signaling pathways. The provided data and experimental protocols offer a framework for the comprehensive evaluation of this and other novel EGFR inhibitors. A thorough understanding of an inhibitor's mechanism of action at the molecular and cellular level is paramount for its successful development as a targeted cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of a Novel EGFR Inhibitor: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a critical signaling protein frequently implicated in cancer development and progression. Small molecule inhibitors targeting EGFR have become a cornerstone of targeted cancer therapy. Understanding the cellular uptake and subcellular localization of these inhibitors is paramount for optimizing their efficacy and overcoming resistance mechanisms. This technical guide provides an in-depth overview of the anticipated cellular pathways and localization patterns for a novel EGFR inhibitor, exemplified here as Egfr-IN-141. It also details the experimental protocols necessary to elucidate these processes and presents data in a clear, comparative format.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which ultimately drive cellular responses.[3][4] Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) are a class of drugs that compete with ATP for the binding site in the EGFR's intracellular kinase domain, thereby blocking its signaling activity.
Cellular Uptake of Small Molecule EGFR Inhibitors
While specific data for this compound is not publicly available, the cellular uptake of small molecule inhibitors is generally understood to occur through passive diffusion across the plasma membrane, driven by the concentration gradient. Factors such as molecular weight, lipophilicity, and charge influence the rate of uptake.
Expected Quantitative Uptake Data
The following table illustrates the type of quantitative data that would be generated to characterize the cellular uptake of a novel EGFR inhibitor.
| Cell Line | EGFR Mutation Status | Incubation Time (hours) | Inhibitor Concentration (nM) | Intracellular Concentration (nM) | Uptake Efficiency (%) |
| A549 | Wild-type | 1 | 100 | 85 | 85 |
| 6 | 100 | 95 | 95 | ||
| 24 | 100 | 98 | 98 | ||
| HCC827 | del19 | 1 | 100 | 90 | 90 |
| 6 | 100 | 98 | 98 | ||
| 24 | 100 | 99 | 99 | ||
| H1975 | L858R/T790M | 1 | 100 | 80 | 80 |
| 6 | 100 | 92 | 92 | ||
| 24 | 100 | 96 | 96 |
Caption: Hypothetical uptake data for a novel EGFR inhibitor in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
Subcellular Localization of EGFR and its Inhibitors
EGFR is primarily localized to the plasma membrane in its inactive state. Upon ligand binding, the activated receptor is internalized via clathrin-mediated endocytosis. The internalized EGFR can then be sorted to lysosomes for degradation or recycled back to the plasma membrane. A portion of EGFR has also been observed in other subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and the nucleus, where it may have distinct signaling functions.
A novel EGFR inhibitor is expected to distribute throughout the cell, with a higher concentration in compartments where its target, EGFR, is located.
Anticipated Subcellular Distribution
This table provides an example of how the subcellular distribution of a novel EGFR inhibitor might be quantified.
| Subcellular Fraction | % of Total Intracellular Inhibitor |
| Plasma Membrane | 40% |
| Cytosol | 30% |
| Endosomes/Lysosomes | 15% |
| Nucleus | 10% |
| Mitochondria | 5% |
Caption: Expected subcellular fractionation results for a novel EGFR inhibitor, indicating its distribution within the cell.
EGFR Signaling Pathways
The following diagram illustrates the major signaling pathways downstream of EGFR activation.
Caption: EGFR signaling cascade upon ligand binding.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (EGFR wild-type), HCC827 (EGFR del19), and H1975 (EGFR L858R/T790M) human non-small cell lung cancer cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake Assay (LC-MS/MS)
This protocol outlines the quantification of intracellular inhibitor concentration.
Caption: Workflow for cellular uptake analysis.
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 1, 6, 24 hours).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular inhibitor.
-
Cell Lysis: Lyse the cells with a suitable buffer (e.g., RIPA buffer) and collect the lysate.
-
Quantification: Quantify the intracellular concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Subcellular Localization by Immunofluorescence
This protocol describes the visualization of the inhibitor's location within the cell.
Caption: Immunofluorescence staining workflow.
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment: Treat cells with a fluorescently tagged version of this compound or with the unlabeled compound followed by detection with a specific antibody.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Incubate with primary antibodies against subcellular markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) followed by fluorescently labeled secondary antibodies. Counterstain with DAPI for the nucleus.
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the inhibitory effect on EGFR signaling.
-
Treatment: Treat cells with this compound for the desired time and concentration, followed by stimulation with EGF.
-
Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
Conclusion
A thorough understanding of the cellular uptake and subcellular localization of novel EGFR inhibitors like this compound is fundamental to their preclinical and clinical development. The experimental approaches outlined in this guide provide a robust framework for characterizing these critical pharmacological properties. This knowledge will enable the rational design of more effective and durable EGFR-targeted therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-141: A Technical Guide for Non-Small Cell Lung Cancer Research
Introduction
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving to overcome acquired resistance mechanisms. The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has rendered third-generation tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) ineffective, creating a critical need for novel therapeutic strategies.[1][2] Fourth-generation EGFR inhibitors are being developed to address this challenge, with compounds designed to potently and selectively inhibit EGFR variants harboring the C797S mutation.[3][4][5] This technical guide focuses on a representative fourth-generation covalent EGFR inhibitor, EGFR-IN-68, as a paradigm for researchers in the field. EGFR-IN-68 demonstrates significant inhibitory activity against EGFR triple mutations (L858R/T790M/C797S and del19/T790M/C797S) while sparing wild-type EGFR, offering a promising avenue for treating resistant NSCLC.[6]
Core Data Summary
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of EGFR-IN-68, a representative fourth-generation EGFR inhibitor.
Table 1: Biochemical Activity of EGFR-IN-68
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR L858R/T790M/C797S | 3.2 | Biochemical |
| EGFR del19/T790M/C797S | 4.1 | Biochemical |
| EGFR L858R/T790M | >1000 | Biochemical |
| EGFR del19/T790M | >1000 | Biochemical |
| Wild-type EGFR | >1000 | Biochemical |
| BLK | 4.6 | Biochemical |
| BMX | 8.9 | Biochemical |
| ITK | 12.3 | Biochemical |
| TEC | 15.6 | Biochemical |
| TXK | 18.9 | Biochemical |
| Data sourced from a representative fourth-generation EGFR inhibitor application note.[6] |
Table 2: Cellular Activity of EGFR-IN-68
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type |
| Ba/F3 | EGFR L858R/T790M/C797S | 15.8 | Cell-based |
| Ba/F3 | EGFR del19/T790M/C797S | 21.4 | Cell-based |
| Ba/F3 | EGFR L858R/T790M | >3000 | Cell-based |
| Ba/F3 | EGFR del19/T790M | >3000 | Cell-based |
| Ba/F3 | Wild-type EGFR | >3000 | Cell-based |
| Data sourced from a representative fourth-generation EGFR inhibitor application note.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of fourth-generation EGFR inhibitors like EGFR-IN-68.
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of EGFR-IN-68 against various EGFR kinase variants in a biochemical assay format.[6]
Materials:
-
EGFR-IN-68 (dissolved in DMSO)
-
Recombinant EGFR kinase variants (e.g., L858R/T790M/C797S, del19/T790M/C797S)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of EGFR-IN-68 in DMSO.
-
Further dilute the compound in the assay buffer.
-
Add 2.5 µL of the diluted EGFR-IN-68 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km value for each respective kinase.[6]
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative activity of EGFR-IN-68 in engineered cell lines expressing various EGFR mutations.[6]
Materials:
-
Ba/F3 cell lines engineered to express different EGFR variants
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Interleukin-3 (IL-3) for parental Ba/F3 cells
-
Epidermal Growth Factor (EGF) for EGFR-dependent cells
-
EGFR-IN-68 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well white, clear-bottom plates
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of the appropriate growth medium. For EGFR-dependent cell lines, use a medium containing EGF and no IL-3.[6]
-
Prepare a serial dilution of EGFR-IN-68 in the growth medium.
-
Add the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include a DMSO-treated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of EGFR-IN-68 relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of EGFR inhibitors in NSCLC.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent and selective fourth-generation inhibitors targeting EGFR for NSCLC therapy. - ASCO [asco.org]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Allosteric EGFR Inhibitors Overcoming Third-Generation TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as osimertinib, has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. These inhibitors are particularly effective against the T790M resistance mutation that commonly arises after treatment with first- and second-generation TKIs. However, the emergence of further resistance mechanisms, most notably the C797S mutation at the covalent binding site of third-generation TKIs, presents a major clinical challenge. In response, a new class of fourth-generation EGFR inhibitors is being developed, with a focus on allosteric inhibitors that can effectively target EGFR enzymes harboring these resistance mutations. This guide provides a technical overview of the core principles, mechanisms, and preclinical data related to these emerging therapies.
While the specific compound "Egfr-IN-141" lacks detailed public documentation, this guide will focus on the extensively researched allosteric EGFR inhibitors that exemplify the strategies to overcome third-generation TKI resistance.
The Challenge of C797S-Mediated Resistance
Third-generation EGFR TKIs, like osimertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The substitution of this cysteine with a serine (C797S) prevents this covalent bond from forming, thereby rendering the inhibitor ineffective.[1] This has spurred the development of novel inhibitors that do not rely on covalent binding to C797.
Allosteric Inhibition: A Novel Mechanism of Action
Allosteric inhibitors represent a promising strategy to overcome C797S-mediated resistance. Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct, less-conserved pocket on the EGFR kinase domain.[2] This binding induces a conformational change in the protein that inactivates the enzyme, preventing it from carrying out its normal function. Because they do not interact with the C797 residue, their efficacy is unaffected by the C797S mutation.[2][3]
Key Allosteric Inhibitors in Development
Several allosteric EGFR inhibitors are currently in preclinical development, including EAI045 and JBJ-09-063. These compounds have demonstrated the ability to inhibit EGFR signaling in cell lines and animal models harboring the C797S resistance mutation.
Quantitative Data on Allosteric EGFR Inhibitors
The following table summarizes the inhibitory activity of representative allosteric EGFR inhibitors against various EGFR mutant forms.
| Inhibitor | EGFR Mutant | IC50 (nM) | Cell Line | Reference |
| EAI045 | L858R/T790M | - | - | [2] |
| L858R/T790M/C797S | - | Ba/F3 | ||
| JBJ-09-063 | T790M | - | - | |
| C797S | - | - |
Note: Specific IC50 values for EAI045 were not explicitly stated in the provided search results in a comparable format, but its effectiveness against the indicated mutations was highlighted.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., Ba/F3 cells engineered to express mutant EGFR) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the allosteric inhibitor (e.g., EAI045) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for EGFR Signaling
-
Cell Lysis: Treat cells with the allosteric inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like AKT and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells expressing the resistant EGFR mutant (e.g., L858R/T790M/C797S) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the allosteric inhibitor (e.g., EAI045 in combination with cetuximab) via oral gavage or intraperitoneal injection daily.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: EGFR signaling and points of inhibition.
Caption: Preclinical evaluation workflow.
References
- 1. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Egfr-IN-141 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for cell-based assays to evaluate the efficacy of Egfr-IN-141, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. The protocols outlined below describe methods to assess the inhibitor's effect on cancer cell proliferation and its direct engagement with the EGFR signaling pathway.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1][3] Consequently, EGFR has become a significant target for cancer therapeutics. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown clinical efficacy, but the emergence of drug resistance necessitates the development of new and improved inhibitors.[3][4]
These application notes provide a framework for the initial characterization of a novel EGFR inhibitor, referred to as this compound, using common and robust cell-based assays. The primary assays described are a cell proliferation assay to determine the inhibitor's anti-proliferative effects and a phospho-EGFR immunofluorescence assay to confirm target engagement.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers a cascade of downstream signaling pathways.[1][3] The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[1][5][6] this compound is hypothesized to inhibit EGFR autophosphorylation, thereby blocking these downstream signals and leading to decreased cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (Luminescence-Based ATP Assay)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells. Inhibition of EGFR signaling in dependent cell lines is expected to decrease cell proliferation and, consequently, ATP levels.[1]
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, MCF-7, or specific mutant lines like NCI-H1975 for T790M resistance)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known EGFR inhibitor).
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression curve fit.
-
Phospho-EGFR Immunofluorescence Assay
This assay visualizes the inhibition of EGFR autophosphorylation in cells treated with this compound. A decrease in the fluorescent signal corresponding to phosphorylated EGFR indicates target engagement.[4]
Materials:
-
EGFR-dependent cancer cell line
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Recombinant human EGF
-
96-well clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-EGFR (e.g., pY1068)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
-
Compound Treatment and EGF Stimulation:
-
Treat the cells with various concentrations of this compound (and controls) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-phospho-EGFR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Add PBS to the wells and acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-EGFR in the cytoplasm and normalize it to the cell count (from DAPI staining).
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the IC₅₀ for EGFR phosphorylation inhibition.
-
Experimental Workflow
Caption: Workflow for cell-based evaluation of this compound.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which represents the potency of the inhibitor.
| Assay Type | Cell Line | Endpoint | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |
| Cell Proliferation | A549 (WT EGFR) | Viability | e.g., 150 | e.g., 120 |
| Cell Proliferation | NCI-H1975 (L858R/T790M) | Viability | e.g., 25 | e.g., >1000 |
| EGFR Phosphorylation | A549 (WT EGFR) | p-EGFR (Y1068) | e.g., 15 | e.g., 10 |
| EGFR Phosphorylation | NCI-H1975 (L858R/T790M) | p-EGFR (Y1068) | e.g., 5 | e.g., 800 |
Note: The IC₅₀ values presented in the table are hypothetical examples and should be replaced with experimental data.
By following these detailed protocols, researchers can effectively characterize the cell-based activity of novel EGFR inhibitors like this compound, providing crucial data for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svarlifescience.com [svarlifescience.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Egfr-IN-141 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific dosage of Egfr-IN-141 for mouse xenograft studies is limited. The following application notes and protocols are based on established methodologies for fourth-generation EGFR inhibitors. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental conditions. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Introduction
This compound is a fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to target mutations that confer resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), such as the C797S mutation. Mouse xenograft models are crucial for evaluating the in vivo efficacy of novel compounds like this compound. These studies provide essential preclinical data on anti-tumor activity, pharmacokinetics, and potential toxicity. This document offers a comprehensive guide to designing and executing mouse xenograft studies for fourth-generation EGFR inhibitors.
Quantitative Data Summary
The following table summarizes suggested dosage ranges for fourth-generation EGFR inhibitors in mouse xenograft models, which can be used as a starting point for dose-finding studies with this compound.
| Parameter | Suggested Range | Administration Route | Dosing Schedule | Mouse Strain |
| Dosage | 25 - 100 mg/kg | Oral Gavage | Daily | Athymic Nude (nu/nu) or NSG |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for evaluating the efficacy of a fourth-generation EGFR inhibitor. It is essential to use cell lines harboring the relevant EGFR mutations, particularly the C797S resistance mutation.
-
Engineered Cell Lines: The Ba/F3 murine pro-B cell line is a common choice as it can be engineered to express various human EGFR mutations, including triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S). These cells are dependent on the expressed EGFR mutant for proliferation, providing a clear system to assess on-target activity.
-
NSCLC Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with endogenous EGFR mutations, such as H1975 (harboring L858R and T790M mutations), can be made resistant to third-generation inhibitors to generate sublines with the C797S mutation.
Cell Culture Protocol for Ba/F3-EGFR Mutant Cells:
-
Culture Ba/F3 cells expressing the desired EGFR triple mutation in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
Prior to implantation, harvest the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration.
Mouse Xenograft Model Protocol
Animals:
-
Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, aged 6-8 weeks.
-
Acclimatize the animals for at least one week before the experiment.
-
Provide sterile food, water, and bedding. All procedures should be performed in a laminar flow hood to maintain sterility.
Tumor Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Inject 1 x 107 to 5 x 107 Ba/F3-EGFR mutant cells (or a similar number of NSCLC cells) in a volume of 100-200 µL subcutaneously into the right flank of the mouse.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle solution only.
-
Treatment Group(s): Mice receive this compound at one or more dose levels (e.g., 25, 50, 100 mg/kg).[1]
-
Positive Control (Optional): A known active compound can be used as a positive control.
Drug Preparation and Administration:
-
Preparation of Dosing Solution: Based on the desired dosage, prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be such that the administration volume is appropriate for the mouse weight (typically 5-10 mL/kg).
-
Administration: Administer the prepared solution via oral gavage directly into the stomach of the mouse using a gavage needle.
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study endpoint is generally reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration (e.g., 21 days).
-
At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: EGFR signaling and inhibition by a 4th-gen inhibitor.
Caption: Workflow for a mouse xenograft study.
References
Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR Following Egfr-IN-141 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention.[2]
Egfr-IN-141 (CAS 879127-07-8) is a potent and selective, cell-permeable, ATP-competitive inhibitor of EGFR kinase activity.[2] This small molecule effectively blocks the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways. Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-EGFR levels by Western blot.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on p-EGFR levels as determined by Western blot analysis. Values are presented as a percentage of the positive control (EGF-stimulated cells without inhibitor) and normalized to total EGFR expression. This data is illustrative and based on the expected dose-dependent inhibition.
| Treatment Group | Concentration (µM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| This compound + EGF | 0.1 | 65 ± 7 | 98 ± 4 |
| This compound + EGF | 0.5 | 32 ± 5 | 97 ± 5 |
| This compound + EGF | 1.0 | 15 ± 3 | 99 ± 3 |
| This compound + EGF | 3.0 | 4 ± 2 | 96 ± 6 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with high EGFR expression, such as A431 (human epidermoid carcinoma) or U-2 OS (human osteosarcoma) cells.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile phosphate-buffered saline (PBS). Replace with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 3.0 µM). Add the inhibitor-containing medium to the cells and incubate for 3 hours at 37°C. Include a vehicle control (DMSO) group.
-
EGF Stimulation: Following inhibitor treatment, add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C to induce EGFR phosphorylation.
II. Cell Lysis and Protein Quantification
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH or anti-β-actin) in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk/TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To detect total EGFR and the loading control on the same membrane, the membrane can be stripped of the bound antibodies after detecting p-EGFR and then re-probed with the respective primary and secondary antibodies.
Experimental Workflow
The following diagram provides a step-by-step workflow for the Western blot analysis of p-EGFR.
References
Application Notes and Protocols for EGFR Inhibitor (Egfr-IN-141)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Egfr-IN-141 (CAS 879127-07-8) is a potent and selective, cell-permeable 4,6-dianilinopyrimidine compound that functions as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of numerous cancers, making it a critical therapeutic target.[3] this compound exhibits high potency against wild-type EGFR and certain activating mutants, such as L858R and L861Q, while demonstrating significant selectivity over other kinases.[1][2] These characteristics make it a valuable tool for investigating EGFR-dependent signaling pathways and for the preclinical assessment of novel anti-cancer strategies.[4] Interestingly, some studies suggest that this compound may also possess a dual activity, affecting microtubule polymerization in addition to its primary role as an EGFR kinase inhibitor.[5]
This document provides detailed protocols for assessing the cellular activity of this compound, including methods for determining its effect on cell viability and its ability to inhibit EGFR phosphorylation.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against purified wild-type and mutant EGFR kinases.
| Target Kinase | IC50 (nM) |
| EGFR (wild-type) | 21[1][2] |
| EGFR (L858R mutant) | 63[1][2] |
| EGFR (L861Q mutant) | 4[1][2] |
| HER4 (ErbB4) | 7640[6] |
Cellular Antiproliferative Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colorectal Carcinoma | 1.04[6] |
| SW480 | Colorectal Carcinoma | 1.96[6] |
| MCF-7 | Breast Adenocarcinoma | 3.96[7] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.03[7] |
Further studies have shown that this compound completely blocks EGF-induced EGFR autophosphorylation in U-2OS cells at a concentration of 10 µM.[1][2]
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, HT29, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and use non-linear regression to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cellular context.
Materials:
-
Cancer cell line with high EGFR expression (e.g., A431)
-
Serum-free and complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-EGFR (e.g., Tyr1068), rabbit anti-total-EGFR, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
References
Application Notes and Protocols for EGFR-IN-141: A Fourth-Generation EGFR Inhibitor for Studying the C797S Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a significant clinical challenge, conferring resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) in non-small cell lung cancer (NSCLC). EGFR-IN-141 is a novel, potent, and selective fourth-generation EGFR inhibitor designed to overcome this resistance mechanism. It targets EGFR variants harboring the C797S mutation, including the triple mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S), offering a valuable tool for both basic research and preclinical drug development. These application notes provide a comprehensive overview of this compound's biochemical and cellular activities, along with detailed protocols for its use in in vitro and in vivo research models.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR, including when the C797S mutation is present. Unlike third-generation irreversible inhibitors that form a covalent bond with the cysteine at position 797, this compound is a reversible inhibitor that does not rely on this interaction. This allows it to effectively inhibit the kinase activity of EGFR even after the cysteine is substituted with a serine. By blocking the autophosphorylation of EGFR, this compound inhibits the activation of downstream signaling pathways critical for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Data Presentation
Biochemical Activity of this compound
The inhibitory activity of this compound has been characterized against various EGFR mutations in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR del19/T790M/C797S | 0.28 |
| EGFR L858R/T790M | 0.063 |
| EGFR del19/T790M | - |
| EGFR L858R | 0.147 |
| EGFR del19 | - |
| Wild-type EGFR | >294 |
Cellular Activity of this compound
The anti-proliferative activity of this compound has been evaluated in various engineered and patient-derived NSCLC cell lines. The IC50 values from cell-based assays are presented below.
| Cell Line | EGFR Mutation Status | Proliferation IC50 (nM) |
| Ba/F3 | EGFR L858R/T790M/C797S | 40 |
| Ba/F3 | EGFR del19/T790M/C797S | 61 |
| PC-9 | EGFR del19/T790M/C797S | 220 |
| NCI-H1975 | EGFR L858R/T790M | - |
| A431 | Wild-Type EGFR | >182 |
Experimental Protocols
Biochemical Kinase Assay for this compound
This protocol describes a general method for determining the IC50 of this compound against different EGFR kinase variants in a biochemical assay format.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant EGFR kinase variants (e.g., L858R/T790M/C797S)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
384-well white, non-binding surface microtiter plates
-
Plate reader capable of monitoring fluorescence (λex360/λem485)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in 50% DMSO.
-
Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the EGFR kinase solution (e.g., 3 nM of EGFR L858R/T790M/C797S) to each well.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a solution containing ATP and the Y12-Sox peptide substrate. The final ATP concentration should be at the Km value for each respective kinase (e.g., 20-50 µM), and the peptide concentration at 5 µM.
-
Monitor the reaction kinetics by reading the fluorescence every 71 seconds for 30-120 minutes in a plate reader.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on NSCLC cell lines using a luminescent cell viability assay.
Materials:
-
NSCLC cell lines (e.g., Ba/F3 engineered to express EGFR mutants, PC-9)
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in the growth medium.
-
Add 100 µL of the diluted inhibitor to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cells harboring the EGFR C797S mutation (e.g., PC-9 Del19/T790M/C797S)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50-100 mg/kg, orally, daily) or the vehicle control to the respective groups.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for the in vivo xenograft model.
Application of EGFR-IN-141 in CRISPR Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing EGFR-IN-141, a representative potent and selective epidermal growth factor receptor (EGFR) inhibitor, in conjunction with CRISPR-Cas9 technology. These guidelines are designed to empower researchers to dissect the complexities of the EGFR signaling network, identify novel mechanisms of drug resistance, and explore innovative combination therapy strategies.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention.[2][3][4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[4][5]
EGFR inhibitors, such as the representative compound this compound, are designed to block the kinase activity of the receptor, thereby inhibiting these downstream signals and impeding tumor growth. However, the efficacy of these targeted therapies can be limited by both intrinsic and acquired resistance. CRISPR-Cas9 genome-editing technology offers a powerful tool to systematically investigate the genetic basis of sensitivity and resistance to EGFR inhibitors. By creating targeted gene knockouts across the genome, researchers can identify genes and pathways that modify the cellular response to this compound.
Core Applications
-
Identification of Resistance Mechanisms: Genome-wide CRISPR screens can uncover genes whose loss confers resistance to this compound, revealing potential bypass pathways or compensatory mechanisms that tumors may exploit.
-
Discovery of Sensitizing Gene Knockouts: Conversely, these screens can identify genes whose inactivation sensitizes cancer cells to this compound, highlighting novel targets for combination therapies.
-
Dissection of the EGFR Signaling Network: By combining pharmacological inhibition with genetic perturbation, the intricate connections within the EGFR signaling cascade and its crosstalk with other pathways can be elucidated.
Quantitative Data Summary
The following tables represent typical quantitative data that can be generated from CRISPR screening experiments with an EGFR inhibitor like this compound.
Table 1: Cellular Viability in Response to this compound and Gene Knockout
| Cell Line | Target Gene Knockout | This compound IC50 (nM) | Fold Change in IC50 vs. Wild-Type |
| NSCLC (e.g., HCC827) | Wild-Type (Control) | 15 | - |
| NSCLC (e.g., HCC827) | Gene A (Sensitizer) | 3 | 0.2 |
| NSCLC (e.g., HCC827) | Gene B (Resensitizer) | 50 | 3.3 |
| HNSCC (e.g., FaDu) | Wild-Type (Control) | 150 | - |
| HNSCC (e.g., FaDu) | Gene C (Sensitizer) | 45 | 0.3 |
Table 2: Top Hits from a Genome-Wide CRISPR Knockout Screen for Resistance to this compound
| Gene Symbol | Description | Enrichment Score (Log2 Fold Change) | p-value |
| CUL5 | Cullin 5 | 5.8 | < 0.001 |
| RNF7 | Ring Finger Protein 7 | 5.5 | < 0.001 |
| UBE2F | Ubiquitin Conjugating Enzyme E2 F | 5.2 | < 0.001 |
| ARIH2 | Ariadne RBR E3 Ubiquitin Protein Ligase 2 | 4.9 | < 0.001 |
| METAP2 | Methionine Aminopeptidase 2 | 4.5 | < 0.005 |
Table 3: Top Hits from a Genome-Wide CRISPR Knockout Screen for Sensitization to this compound
| Gene Symbol | Description | Depletion Score (Log2 Fold Change) | p-value |
| RIC8A | Resistance To Inhibitors Of Cholinesterase 8A | -4.2 | < 0.001 |
| YAP1 | Yes Associated Protein 1 | -3.9 | < 0.001 |
| PIK3C2A | Phosphatidylinositol-4-Phosphate 3-Kinase Catalytic Subunit Type 2 Alpha | -3.5 | < 0.005 |
| ZEB1 | Zinc Finger E-Box Binding Homeobox 1 | -3.2 | < 0.01 |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | -3.0 | < 0.01 |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
Caption: EGFR signaling cascade and the inhibitory action of this compound.
CRISPR Screening Workflow for this compound Resistance/Sensitivity
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modifiers of this compound Sensitivity
1. Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to EGFR inhibition (e.g., HCC827 for non-small cell lung cancer).
-
Cas9 Expression: Ensure stable expression of Cas9 in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
-
Library Transduction:
-
Plate Cas9-expressing cells at a density that will result in 30-40% confluency at the time of transduction.
-
Transduce the cells with a pooled lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
2. CRISPR Screen Execution
-
Initial Cell Collection (T0): After antibiotic selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment:
-
Split the remaining cells into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to be the IC50 or IC80 for the parental Cas9-expressing cell line to provide adequate selective pressure.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity. Replenish the media with fresh drug or DMSO at each passage.
-
3. Sample Harvesting and Genomic DNA Extraction
-
At the end of the screen, harvest cells from both the DMSO and this compound treated populations.
-
Extract genomic DNA from the T0 and final cell pellets using a high-quality gDNA extraction kit.
4. sgRNA Sequencing and Data Analysis
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified products.
-
Analyze the sequencing data to determine the representation of each sgRNA in the different populations. Use software such as MAGeCK to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated population compared to the DMSO-treated population.
Protocol 2: Validation of Candidate Genes
1. Generation of Individual Gene Knockout Cell Lines
-
For top candidate genes identified in the screen, design 2-3 individual sgRNAs targeting each gene.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing cancer cell line with each individual sgRNA construct.
-
Select for transduced cells and confirm gene knockout by Western blot or Sanger sequencing.
2. Cell Viability Assays
-
Plate wild-type (control) and individual gene-knockout cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the IC50 values for each cell line to confirm whether the gene knockout alters sensitivity to this compound.
3. Apoptosis Assays
-
To determine if the altered sensitivity is due to changes in apoptosis, treat wild-type and knockout cells with this compound at a concentration around the IC50 of the wild-type cells for 48 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
Conclusion
The combination of a potent EGFR inhibitor like this compound with CRISPR-Cas9 screening provides a robust platform for elucidating the genetic determinants of drug response. The protocols and data presented here offer a comprehensive framework for researchers to identify novel therapeutic targets, understand mechanisms of resistance, and ultimately contribute to the development of more effective cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Application Notes and Protocols for Evaluating EGFR Inhibitors in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule that plays a central role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1] Consequently, EGFR has become a prime target for anti-cancer therapies. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they closely recapitulate the genetic and phenotypic characteristics of the original tumor, offering a more accurate platform for drug screening and personalized medicine.[2][3][4]
These application notes provide a comprehensive guide for the use of a novel EGFR inhibitor, referred to herein as EGFR Inhibitor [Compound Name] , in patient-derived organoid cultures. The protocols detailed below outline the necessary steps for establishing and maintaining PDOs, treating them with the EGFR inhibitor, and assessing the subsequent biological effects.
Principle of the Method
Patient-derived organoids are three-dimensional (3D) cultures established from primary tumor tissues that self-organize into structures mimicking the in vivo architecture and function of the original tumor. This model allows for the in vitro evaluation of drug efficacy in a system that preserves the cellular heterogeneity and genetic landscape of the patient's cancer.
The protocol involves the following key stages:
-
Establishment of Patient-Derived Organoid Cultures: Tumor tissue is dissociated into single cells or small cell clusters and embedded in a basement membrane matrix, such as Matrigel. These cells are then cultured in a specialized medium containing a cocktail of growth factors that support their 3D growth and self-organization into organoids.
-
Treatment with EGFR Inhibitor [Compound Name]: Established organoids are treated with varying concentrations of the EGFR inhibitor to determine its dose-dependent effects on organoid viability and growth.
-
Assessment of Drug Efficacy: The response of the organoids to the EGFR inhibitor is quantified using cell viability assays, imaging, and molecular analyses to understand the compound's mechanism of action.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is the target of EGFR inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. EGFR inhibitors block this initial activation step.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for evaluating an EGFR inhibitor in patient-derived organoids.
Caption: Experimental Workflow for Drug Testing in PDOs.
Protocols
Protocol 1: Establishment of Patient-Derived Organoid Cultures
Materials and Reagents:
-
Fresh tumor tissue from biopsy or resection
-
DMEM/F-12 medium
-
Advanced DMEM/F-12 medium
-
Penicillin-Streptomycin
-
Gentamicin/Primocin
-
HEPES buffer
-
GlutaMAX
-
B27 supplement
-
N2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Collagenase Type IV
-
Dispase
-
TrypLE Express
-
Fetal Bovine Serum (FBS)
-
Matrigel (growth factor reduced)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in a sterile container with cold DMEM/F-12 medium supplemented with Penicillin-Streptomycin and Gentamicin.
-
On a sterile Petri dish, wash the tissue multiple times with cold PBS to remove any blood and debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Dissociation:
-
Transfer the minced tissue to a 50 mL conical tube containing a dissociation solution (e.g., DMEM/F-12 with Collagenase Type IV and Dispase).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue fragments.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Embedding in Matrigel:
-
Resuspend the cell pellet in a small volume of cold Matrigel.
-
Dispense 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
-
Organoid Culture:
-
Gently add 500 µL of complete organoid culture medium to each well. The composition of the medium may need to be optimized for different tumor types but a typical formulation includes Advanced DMEM/F-12 with B27, N2, N-acetylcysteine, EGF, Noggin, R-spondin-1, and a ROCK inhibitor (for the first few days).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Monitor organoid formation and growth using a brightfield microscope.
-
Protocol 2: Treatment of Organoids with EGFR Inhibitor [Compound Name]
Materials and Reagents:
-
Established patient-derived organoid cultures
-
EGFR Inhibitor [Compound Name] stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete organoid culture medium
-
Multi-well plates (96-well or 384-well)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids from the Matrigel domes by mechanical disruption and/or enzymatic digestion (e.g., with TrypLE Express).
-
Dissociate the organoids into smaller fragments or single cells.
-
Resuspend the organoid fragments/cells in Matrigel and plate in a 96-well or 384-well plate.
-
Allow the organoids to reform for 24-48 hours before starting the treatment.
-
-
Preparation of Drug Dilutions:
-
Prepare a serial dilution of the EGFR Inhibitor [Compound Name] in complete organoid culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid-containing wells.
-
Add the prepared drug dilutions to the respective wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).
-
Protocol 3: Assessment of Organoid Viability
Materials and Reagents:
-
Treated organoid cultures
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
-
Brightfield and/or fluorescence microscope
Procedure:
-
ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the assay reagent to room temperature.
-
Add the reagent directly to the wells containing the treated organoids.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells for each drug concentration.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format. Below are examples of tables for presenting the results.
Table 1: Patient and Tumor Characteristics for Organoid Establishment
| Organoid Line ID | Patient Age | Patient Gender | Tumor Type | Tumor Grade | Key Mutations |
| PDO-001 | 65 | Male | Colorectal Adenocarcinoma | III | KRAS G12D, APC mut |
| PDO-002 | 58 | Female | Non-Small Cell Lung Cancer | II | EGFR exon 19 del |
| PDO-003 | 72 | Female | Head and Neck Squamous Cell Carcinoma | IV | TP53 mut, EGFR amp |
Table 2: Dose-Response of Patient-Derived Organoids to EGFR Inhibitor [Compound Name]
| Organoid Line ID | IC50 (nM) for EGFR Inhibitor [Compound Name] | IC50 (nM) for Gefitinib (Control) |
| PDO-001 | >10,000 | >10,000 |
| PDO-002 | 15.2 | 25.8 |
| PDO-003 | 89.5 | 150.3 |
(Note: The data presented in the tables are hypothetical and for illustrative purposes only.)
Troubleshooting
| Issue | Possible Cause | Solution |
| Low organoid formation efficiency | Poor tissue quality, incorrect dissociation, or suboptimal culture medium. | Ensure tissue is fresh and processed quickly. Optimize the duration of enzymatic digestion. Test different concentrations of growth factors in the medium. |
| High variability in viability assays | Uneven organoid size and number per well. | Optimize the dissociation and plating protocol to achieve a more uniform distribution of organoids. Increase the number of technical replicates. |
| No response to EGFR inhibitor in EGFR-mutant organoids | Presence of resistance mutations (e.g., T790M), or activation of bypass signaling pathways. | Perform genetic sequencing of the organoids to check for resistance mutations. Investigate the activation of alternative signaling pathways using phosphoproteomics or Western blotting. |
Conclusion
Patient-derived organoids provide a robust and clinically relevant platform for the preclinical evaluation of novel therapeutic agents like EGFR Inhibitor [Compound Name]. The protocols outlined in these application notes offer a systematic approach to assess the efficacy of EGFR-targeted therapies in a personalized manner. By leveraging this advanced in vitro model, researchers can gain valuable insights into drug sensitivity and resistance mechanisms, ultimately accelerating the development of more effective cancer treatments.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional patient-derived organoid screenings identify MCLA-158 as a therapeutic EGFR × LGR5 bispecific antibody with efficacy in epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Egfr-IN-141 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Egfr-IN-141 in animal studies, particularly in the context of preclinical cancer models. As specific data for this compound is not publicly available, the following protocols and data are based on established methodologies for similar small molecule Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Researchers are advised that specific parameters may require optimization for their particular experimental setup, animal model, and cell line.
Mechanism of Action and Signaling Pathway
This compound is anticipated to function as a small molecule inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades.[1] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[4] Inhibition of these pathways by this compound is expected to induce apoptosis in cancer cells and suppress tumor growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for various EGFR TKIs in mouse models. This data can serve as a reference for designing studies with this compound.
Table 1: Dosage and Administration of EGFR Inhibitors in Mouse Xenograft Models
| Inhibitor | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Mouse Strain |
| Proposed this compound | 10 - 100 | Oral Gavage or Intraperitoneal | Daily | Athymic Nude (nu/nu) or NSG |
| Osimertinib | 5 - 25 | Oral Gavage | Daily | Nude |
| Gefitinib | 10 - 80 | Oral Gavage | Daily | Nude |
| Erlotinib | 5 - 50 | Oral Gavage | Daily | Nude |
| Lapatinib | 75 | Oral Gavage | Daily | Nude |
| ZD6474 (Vandetanib) | 25 | Oral Gavage | Daily | - |
Table 2: Common Vehicle Formulations for Oral Administration of EGFR TKIs
| Vehicle Component | Concentration | Purpose |
| DMSO | 1-10% | Solubilizing agent |
| PEG300/PEG400 | 30-60% | Solubilizing agent and vehicle |
| Saline or PBS | 30-60% | Vehicle |
| Tween 80 | 1-5% | Surfactant to improve solubility and absorption |
| Methylcellulose | 0.5% | Suspending agent |
| Corn Oil | - | Vehicle |
Experimental Protocols
Animal Model and Husbandry
-
Species: Immunodeficient mice, such as Athymic Nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, are commonly used for xenograft studies.[5][6]
-
Age/Weight: 6-8 weeks old, with a body weight of 20-25 grams.[6]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.[6]
-
Housing: Mice should be maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.[6]
Xenograft Tumor Implantation
-
Cell Culture: Culture a human cancer cell line with known EGFR expression or mutations (e.g., A549, PC-9, NCI-H1975) in the recommended growth medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[6]
-
Implantation: Anesthetize the mouse and subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[5][6]
Preparation of Dosing Solution
Based on the desired dosage, prepare a stock solution of this compound in a suitable vehicle. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with other components like PEG300 and saline. The final concentration should be calculated to ensure an appropriate administration volume for the mouse's weight (typically 5-10 mL/kg for oral gavage).
Administration Routes
Oral gavage is a common and preferred route for the administration of small molecule inhibitors as it mimics the intended clinical route for many of these drugs.
-
Gently restrain the mouse.
-
Use a proper-sized gavage needle to administer the prepared solution directly into the stomach.
-
The volume of administration is typically 10 µL per gram of body weight.[5]
IP injection is another widely used method for systemic delivery of therapeutic agents in preclinical models.
-
Properly restrain the mouse to expose the abdomen.
-
Insert a needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the prepared solution into the peritoneal cavity.
Experimental Workflow and Monitoring
Caption: Experimental workflow for evaluating this compound in a mouse xenograft model.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.[6]
-
Grouping: Randomize mice into different groups (e.g., n=8-10 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., a known EGFR inhibitor)[6]
-
-
Monitoring:
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo evaluation of this compound. It is imperative to conduct pilot studies to determine the optimal dose, administration route, and vehicle for this compound in the chosen animal model. Careful observation and adherence to ethical guidelines for animal research are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Egfr-IN-141 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to target specific mutations within the EGFR kinase domain, which are frequently implicated in various cancers. The primary mechanism of action involves the reversible binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.
Q2: In which solvents is this compound soluble?
This compound exhibits limited solubility in aqueous solutions. For experimental use, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in 100% DMSO to the desired concentration. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Gently vortex or sonicate the solution to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media for cell culture experiments. What should I do?
This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or cell culture medium.
-
Pre-warming: Pre-warm your aqueous medium to 37°C before adding the this compound stock solution.
-
Vortexing during Dilution: Add the stock solution to the aqueous medium while gently vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: For in vivo studies or challenging in vitro systems, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help maintain solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for handling DMSO stock solutions. |
| Cell Line Integrity | Verify the identity and passage number of your cell line. Ensure the target EGFR mutation is present and expressed at the expected level. |
| Assay Conditions | Optimize cell seeding density and incubation time with the inhibitor. Ensure the assay endpoint is appropriate for measuring the effect of EGFR inhibition. |
Issue 2: Solubility and Stability Problems
| Observation | Possible Cause | Recommended Action |
| Precipitate in stock solution | The compound may have come out of solution during storage. | Warm the stock solution to room temperature and vortex or sonicate until the precipitate redissolves. |
| Cloudiness in final dilution | The aqueous solubility limit has been exceeded. | Reduce the final concentration of this compound. See "Q4" in the FAQ section for more tips on dilution. |
| Loss of activity over time in aqueous solution | Potential hydrolysis or degradation in aqueous buffer. | Prepare fresh dilutions in aqueous media for each experiment and use them immediately. Avoid storing the compound in aqueous solutions for extended periods. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (Time to <5% degradation) |
| -80°C | ≥ 12 months |
| -20°C | ≥ 6 months |
| 4°C | ~2 weeks |
| Room Temperature (25°C) | < 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add the diluted compound to your cell culture plates.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Cellular Assays.
Technical Support Center: Troubleshooting EGFR Phosphorylation Inhibition
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with small molecule inhibitors failing to inhibit Epidermal Growth Factor Receptor (EGFR) phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: My novel inhibitor, "Egfr-IN-141," is not inhibiting EGFR phosphorylation. What are the potential primary reasons for this?
A1: There are several potential reasons why an EGFR inhibitor may not show the expected activity. These can be broadly categorized as issues with the compound itself, experimental setup, or the biological system being used. Specific factors include:
-
Compound Inactivity: The compound may not be a potent or direct inhibitor of EGFR kinase activity.
-
Cellular Permeability: The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.
-
Compound Stability: The compound may be degrading in the experimental media or under specific assay conditions.
-
Inappropriate Concentration: The concentration of the inhibitor used may be too low to effectively inhibit EGFR phosphorylation.
-
Assay-Related Issues: Problems with the detection method (e.g., Western blot, ELISA) can lead to inaccurate results.
-
Cell Line-Specific Resistance: The chosen cell line may possess intrinsic or acquired resistance mechanisms to EGFR inhibitors. This can include mutations in the EGFR gene (like T790M) or activation of bypass signaling pathways.[1][2]
-
High Receptor Expression: Extremely high levels of EGFR or co-expression of other ErbB family members like HER2 can sometimes overcome the inhibitory effects of a compound.[3]
Q2: How can I confirm that my experimental setup for assessing EGFR phosphorylation is correct?
A2: A properly controlled experiment is crucial. Ensure you have included the following controls:
-
Positive Control: A known, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) to confirm that the assay can detect inhibition.
-
Negative Control (Vehicle): A control group treated with the vehicle (e.g., DMSO) in which your inhibitor is dissolved. This ensures that the vehicle itself is not affecting EGFR phosphorylation.
-
Stimulation Control: Cells treated with an EGFR ligand (e.g., EGF, TGF-α) to induce robust EGFR phosphorylation. This provides a baseline of activated EGFR to measure inhibition against.
-
Unstimulated Control: Cells that are not treated with a ligand to show the basal level of EGFR phosphorylation.
Q3: Could the cell line I am using be the reason for the lack of inhibition?
A3: Absolutely. Different cell lines can respond very differently to EGFR inhibitors due to their unique genetic backgrounds. For example, cell lines with mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, are known to be resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs).[2] Additionally, activation of alternative signaling pathways, such as MET or AXL, can provide a "bypass" route for cell survival and proliferation, rendering EGFR inhibition ineffective.
Troubleshooting Guide
If you are observing a lack of EGFR phosphorylation inhibition, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Activity
-
Confirm Identity and Purity: Use analytical methods like LC-MS or NMR to confirm the chemical identity and purity of your inhibitor stock.
-
Assess Stability: Test the stability of your compound in your cell culture media over the time course of your experiment.
-
Perform an In Vitro Kinase Assay: Directly test the ability of your compound to inhibit the enzymatic activity of purified EGFR kinase. This will confirm if the compound is a direct inhibitor, independent of cellular factors.
Step 2: Optimize Experimental Conditions
-
Concentration Titration: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. It's possible the initial concentration used was suboptimal.
-
Time-Course Experiment: Vary the pre-incubation time with the inhibitor before stimulating with an EGFR ligand. The inhibitor may require a longer time to enter the cells and engage with the target.
-
Ligand Stimulation: Ensure you are using an appropriate concentration of an EGFR ligand (e.g., 10-100 ng/mL of EGF) to induce a strong and consistent phosphorylation signal.
Step 3: Evaluate the Biological System
-
Cell Line Characterization: If not already known, sequence the EGFR gene in your cell line to check for known resistance mutations.
-
Test in a Sensitive Cell Line: Use a well-characterized EGFR-dependent cell line known to be sensitive to EGFR inhibitors (e.g., A431, PC-9, HCC827) as a positive control for your compound's activity.[1][3]
-
Investigate Bypass Pathways: If you suspect resistance, use techniques like phosphoproteomics or Western blotting for key nodes of alternative pathways (e.g., p-MET, p-AKT, p-ERK) to see if they are activated in the presence of your inhibitor.
Experimental Protocols
Protocol: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with your test inhibitor (e.g., this compound at various concentrations) or control inhibitors (e.g., Gefitinib) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
Summarize your quantitative data from dose-response experiments in a structured table.
Table 1: Example Data Summary for this compound Inhibition of EGFR Phosphorylation
| Inhibitor | Concentration (µM) | p-EGFR Signal (Arbitrary Units) | Total EGFR Signal (Arbitrary Units) | Normalized p-EGFR/Total EGFR | % Inhibition |
| Vehicle (DMSO) | - | 10,000 | 12,000 | 0.83 | 0 |
| This compound | 0.1 | 9,500 | 11,800 | 0.81 | 2.4 |
| This compound | 1 | 8,200 | 12,100 | 0.68 | 18.1 |
| This compound | 10 | 4,500 | 11,900 | 0.38 | 54.2 |
| Gefitinib (Control) | 1 | 1,200 | 12,300 | 0.10 | 88.0 |
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the intended point of inhibition.
Experimental Workflow
References
Technical Support Center: Overcoming Resistance to EGFR Inhibitors in Vitro
Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-141" is not available in publicly accessible scientific literature or databases. Therefore, this technical support guide provides information based on well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The troubleshooting advice, protocols, and frequently asked questions (FAQs) are based on established mechanisms of resistance and strategies to overcome them for known EGFR inhibitors. These principles may or may not apply to a compound named "this compound." Researchers should validate these strategies for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my EGFR inhibitor, is now showing signs of resistance. What are the common mechanisms of acquired resistance to EGFR TKIs in vitro?
A1: Acquired resistance to EGFR TKIs is a significant challenge. The most common mechanisms observed in vitro and in clinical settings include:
-
On-target resistance (alterations in the EGFR gene):
-
Secondary mutations in the EGFR kinase domain: The most notable is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy. For third-generation inhibitors like osimertinib, the C797S mutation is a primary cause of resistance as it prevents the covalent bond formation necessary for their inhibitory action.[1][2] Other less frequent mutations like L747S, D761Y, and T854A have also been reported to confer resistance.[3][4]
-
EGFR gene amplification: An increase in the number of copies of the EGFR gene can lead to higher protein expression, overwhelming the inhibitor at standard concentrations.
-
-
Off-target resistance (EGFR-independent mechanisms):
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Common examples include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways like PI3K/AKT and MAPK/ERK, independent of EGFR.[5]
-
HER2 (ERBB2) amplification: Similar to MET, amplification of the HER2 gene can drive cancer cell proliferation and survival.
-
Activation of downstream effectors: Mutations in genes downstream of EGFR, such as KRAS, BRAF, and PIK3CA, can lead to constitutive activation of these pathways, rendering the cells resistant to upstream EGFR inhibition.
-
-
Histological transformation: In some cases, cancer cells can undergo a change in their cell type, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different set of survival dependencies.
-
Q2: How can I determine the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a multi-faceted approach is recommended:
-
Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify secondary mutations in the EGFR kinase domain, paying close attention to exons 18-21.
-
Assess gene amplification: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine the copy number of EGFR, MET, and HER2 genes.
-
Analyze protein expression and pathway activation: Use Western blotting to examine the phosphorylation status of EGFR and key downstream signaling proteins such as AKT, ERK, and MET. Increased phosphorylation of these proteins in the presence of the EGFR inhibitor suggests activation of bypass pathways.
-
Perform whole-exome or RNA sequencing: For a more comprehensive analysis, sequencing can uncover less common resistance mechanisms and provide a broader view of the changes in the resistant cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden loss of inhibitor efficacy in a previously sensitive cell line. | Development of a resistant subclone with a secondary EGFR mutation (e.g., T790M or C797S). | 1. Perform EGFR genotyping of the resistant cell line. 2. If a secondary mutation is confirmed, consider switching to a next-generation inhibitor that targets the specific mutation. 3. Alternatively, explore combination therapies (see below). |
| Gradual increase in the IC50 of the EGFR inhibitor over time. | Emergence of bypass pathway activation (e.g., MET amplification). | 1. Analyze the phosphorylation status of alternative receptor tyrosine kinases (e.g., MET, HER2) and downstream signaling pathways (PI3K/AKT, MAPK/ERK) via Western blot. 2. If a bypass pathway is activated, consider a combination therapy approach with an inhibitor targeting that pathway (e.g., EGFR inhibitor + MET inhibitor). |
| Inconsistent results or partial response to the inhibitor. | Heterogeneity within the cell line population, with a mix of sensitive and resistant cells. | 1. Perform single-cell cloning to isolate and characterize different subpopulations. 2. Analyze the molecular profile of both sensitive and resistant clones to understand the different resistance mechanisms at play. |
| Cell morphology changes and reduced expression of epithelial markers. | Epithelial-to-mesenchymal transition (EMT) or other phenotypic changes. | 1. Assess the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers by Western blot or immunofluorescence. 2. Investigate signaling pathways known to induce EMT (e.g., TGF-β, Wnt). |
Data Presentation
Table 1: Common EGFR Mutations and their Sensitivity to Different Generations of EGFR TKIs
| EGFR Mutation | 1st Generation (e.g., Gefitinib, Erlotinib) | 2nd Generation (e.g., Afatinib, Dacomitinib) | 3rd Generation (e.g., Osimertinib) |
| Exon 19 Deletions | Sensitive | Sensitive | Sensitive |
| L858R (Exon 21) | Sensitive | Sensitive | Sensitive |
| T790M (Exon 20) | Resistant | Resistant | Sensitive |
| C797S (in cis with T790M) | Resistant | Resistant | Resistant |
| Exon 20 Insertions | Generally Resistant | Variable Sensitivity | Limited Efficacy |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Activation
-
Cell Culture and Treatment:
-
Plate your sensitive and resistant cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 6-8 hours.
-
Treat the cells with your EGFR inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
For a positive control, stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of your EGFR inhibitor and any combination drugs.
-
Treat the cells with the drugs for 72 hours. Include a vehicle-only control.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the site of action for TKIs.
Caption: Common mechanisms of acquired resistance to EGFR TKIs.
Caption: Workflow for investigating and overcoming EGFR TKI resistance.
References
- 1. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 2. Targeting the Epidermal Growth Factor Receptor in EGFR-Mutated Lung Cancer: Current and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Expression and Resistance Patterns to Targeted Therapy in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with EGFR Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with potent and selective EGFR inhibitors, exemplified here as EGFR-IN-141 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, survival, and differentiation.[1][2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4][5] this compound likely exerts its effect by binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.[6][7] This inhibition is intended to block pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][6][8]
Q2: What are the common causes of inconsistent IC50 values in cell viability assays?
Discrepancies in half-maximal inhibitory concentration (IC50) values are a frequent issue and can be attributed to several factors:
-
Cell Line Integrity : Ensure cell lines are authentic, free from mycoplasma contamination, and used at a consistent passage number.
-
Seed Density : The initial number of cells seeded can significantly impact results. Optimize and maintain a consistent seeding density for each cell line.
-
Compound Solubility and Stability : Poor solubility of the inhibitor in culture media can lead to inaccurate concentrations. Ensure the compound is fully dissolved and stable throughout the experiment.[9] The final concentration of solvents like DMSO should be kept low and consistent across all treatments (typically ≤0.1%).[10]
-
Assay Duration : The incubation time with the inhibitor can affect the IC50 value. A 72-hour incubation is common, but this may need to be optimized.[11]
-
Reagent Quality : Use high-quality, fresh reagents and media to ensure consistency.[12]
Q3: My western blot results for p-EGFR and downstream targets are variable. What should I check?
Inconsistent western blot data can be frustrating. Here are some common troubleshooting steps:
-
Lysis Buffer Composition : Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Loading : Accurately quantify total protein concentration (e.g., using a BCA assay) and load equal amounts for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal loading.[11]
-
Antibody Quality : Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest. Follow the manufacturer's recommendations for antibody dilution and incubation times.
-
Serum Starvation : For experiments investigating ligand-stimulated phosphorylation, ensure cells are adequately serum-starved (e.g., overnight) to reduce basal EGFR activity before stimulation with EGF.[11]
-
Time Course of Inhibition : The timing of inhibitor treatment and ligand stimulation is critical. Perform a time-course experiment to determine the optimal time points for observing changes in phosphorylation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
High variability can obscure the true effect of your compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[12] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[10][12] |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. |
| Compound Precipitation | Visually inspect for compound precipitation in the media. Determine the solubility of your inhibitor in the final assay conditions.[12] |
| Inconsistent Incubation | Ensure consistent incubation times and stable temperature and CO2 levels in the incubator. |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Potency
It is not uncommon to observe a difference in the potency of an inhibitor in a biochemical assay versus a cellular context.
| Potential Cause | Rationale and Troubleshooting |
| Cellular ATP Concentration | In vitro kinase assays are often performed at low ATP concentrations, which can enhance inhibitor potency. Cellular ATP levels are much higher, which can lead to competition and a rightward shift in the IC50.[12] |
| Cell Permeability | The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally. |
| Off-Target Effects | In a cellular environment, the observed phenotype may be a result of the compound acting on multiple targets, not just EGFR.[12] Consider profiling the inhibitor against a panel of kinases. |
| Drug Efflux | Cells may actively pump the compound out via efflux transporters, reducing its intracellular concentration and apparent potency. |
Data Presentation
The following tables provide templates for summarizing quantitative data from your experiments. Representative data for a hypothetical potent EGFR inhibitor are included for illustrative purposes.
Table 1: Biochemical Activity of this compound Against Various Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR L858R/T790M/C797S | 3.2 | Biochemical |
| EGFR del19/T790M/C797S | 4.1 | Biochemical |
| Wild-type EGFR | >1000 | Biochemical |
| BLK | 4.6 | Biochemical |
| ITK | 12.3 | Biochemical |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type |
| Ba/F3 | EGFR del19/T790M/C797S | 8.5 | Cell Viability |
| Ba/F3 | EGFR L858R/T790M/C797S | 15.2 | Cell Viability |
| Ba/F3 | Wild-type EGFR | >5000 | Cell Viability |
Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
This protocol outlines a method for determining the effect of an EGFR inhibitor on cell proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate growth medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation : Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
Assay Procedure :
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control (DMSO) and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Modulation
This protocol is for assessing the effect of an EGFR inhibitor on the phosphorylation of EGFR and downstream targets.
-
Cell Treatment :
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation : Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer :
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control) overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of an EGFR inhibitor.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Egfr-IN-141 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It exhibits its activity with an IC50 of 2.67 nM.[1][2][3][4][5] Like other EGFR tyrosine kinase inhibitors (TKIs), it is presumed to function by blocking the ATP binding site of the EGFR kinase domain. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, which are crucial for cell growth and proliferation in EGFR-dependent cancers.
Q2: How should I store this compound upon arrival?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, 4°C may be acceptable. Always refer to the manufacturer's specific instructions on the product datasheet or Certificate of Analysis.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, use a high-purity solvent such as Dimethyl Sulfoxide (DMSO). Due to the lack of specific solubility data for this compound, it is advisable to start with a common solvent for EGFR inhibitors like DMSO. For precise concentrations, it is critical to consult the product-specific datasheet for solubility information.
Q4: My this compound has precipitated out of my stock solution. What should I do?
Precipitation can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or improper solvent choice. If you observe precipitation, you can try to redissolve the compound by gently warming the solution in a 37°C water bath and vortexing. If the precipitate does not dissolve, the solution may be supersaturated, and you may need to prepare a fresh, lower-concentration stock solution.
Q5: How many times can I freeze-thaw my stock solution of this compound?
To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes. This practice will help to avoid degradation of the compound due to repeated temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | - Improper storage temperature. - Degradation from exposure to light or moisture. - Multiple freeze-thaw cycles. | - Confirm storage at the recommended -20°C. - Store in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil). - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Difficulty Dissolving the Compound | - Incorrect solvent choice. - The compound has low solubility in the chosen solvent. - The concentration is too high. | - Consult the manufacturer's datasheet for the recommended solvent. - Try gentle warming (if the compound is heat-stable) and vortexing to aid dissolution. - Prepare a less concentrated stock solution. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution. - Degradation of the compound. - Pipetting errors. | - Ensure the compound was fully dissolved when preparing the stock solution. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Use calibrated pipettes and follow proper pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to assist dissolution if necessary and if the compound is confirmed to be heat-stable.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored vials to protect from light. Store the aliquots at -20°C.
Protocol 2: In Vitro Kinase Assay for EGFR Inhibition
-
Prepare Reagents: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100). Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase buffer to the final desired concentrations.
-
Kinase Reaction: In a 96-well plate, add the EGFR kinase, the substrate, and the diluted this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Troubleshooting In Vivo Delivery of EGFR-IN-141
Disclaimer: As of our latest update, "EGFR-IN-141" is not a publicly documented inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting the in vivo delivery of a novel, hypothetical EGFR inhibitor with characteristics similar to other small molecule tyrosine kinase inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of experimental compounds targeting EGFR.
I. Physicochemical Properties and Formulation Challenges
A primary hurdle in the in vivo application of small molecule inhibitors like this compound lies in their physicochemical properties, which directly impact solubility, stability, and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.
Table 1: Hypothetical Physicochemical Properties of this compound and Implications for In Vivo Delivery
| Property | Hypothetical Value | Implication for In Vivo Delivery |
| Molecular Weight | ~400-500 g/mol | Can affect cell permeability and diffusion across biological membranes. |
| XLogP3 | > 3 | High lipophilicity, indicating poor aqueous solubility. This is a major challenge for formulation. |
| Hydrogen Bond Donor Count | 1-2 | Low potential for hydrogen bonding with aqueous solvents, contributing to poor water solubility. |
| Hydrogen Bond Acceptor Count | 4-6 | Moderate potential for hydrogen bonding. |
| pKa | (Acidic and/or Basic) | Ionizable groups can be exploited to improve solubility through pH adjustment. |
Data presented is hypothetical and based on typical values for small molecule kinase inhibitors. Actual values for a specific compound would need to be experimentally determined.
II. EGFR Signaling Pathway
Understanding the target pathway is crucial for designing pharmacodynamic studies and interpreting results. EGFR activation triggers multiple downstream cascades that regulate cell proliferation, survival, and differentiation.[1][2][3][4]
Caption: Simplified EGFR signaling pathway.
III. Troubleshooting Formulation and Delivery
This section addresses common questions and issues encountered when preparing and administering this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I try to prepare it for injection. What can I do?
A1: This is a common issue for hydrophobic compounds. Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). Be mindful of the final DMSO concentration, as it can be toxic to animals (typically aim for <5-10% v/v depending on the route of administration and animal model).
-
Excipients: Consider using solubilizing agents. Common excipients include:
-
Cyclodextrins (e.g., HP-β-CD): These can encapsulate the hydrophobic drug molecule.
-
Surfactants (e.g., Tween® 80, Cremophor® EL): These can form micelles to carry the drug.
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can increase solubility. This must be done carefully to ensure the final pH is physiologically tolerated.
Q2: What is a good starting formulation for a hydrophobic EGFR inhibitor?
A2: A widely used formulation for initial in vivo studies is a mixture of DMSO, PEG400 (polyethylene glycol 400), and saline or water. The ratios can be adjusted to optimize solubility and minimize toxicity.
Table 2: Example Formulations for Hydrophobic Small Molecules
| Formulation Vehicle | Typical Ratios (v/v/v) | Notes |
| DMSO/PEG400/Saline | 10:40:50 | A good starting point for many compounds. |
| DMSO/Tween® 80/Saline | 5:5:90 | Useful for compounds that respond well to surfactants. |
| HP-β-CD in Saline | 40% (w/v) | Can be effective but may be more viscous. |
Always perform a small-scale solubility test before preparing a large batch for your study.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is advisable to store stock solutions in an inert solvent like DMSO at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For aqueous formulations, it is generally recommended to prepare them fresh on the day of the experiment, as the stability of the compound in an aqueous environment may be limited.[6]
Caption: Troubleshooting workflow for in vivo experiments.
IV. Experimental Protocols
Detailed and consistent protocols are essential for reproducible in vivo studies.
Protocol 1: Preparation of this compound Formulation (Co-solvent Method)
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG400 (sterile)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile, low-protein binding microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to achieve a clear solution. This is your high-concentration stock.
-
In a separate sterile tube, add the required volume of PEG400.
-
Slowly add the this compound/DMSO stock solution to the PEG400 while vortexing.
-
Finally, add the sterile saline or PBS dropwise while continuously vortexing to reach the final desired concentration and volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the ratio of organic solvents or adding other excipients).
-
Administer the formulation to the animals within a short period after preparation.
Protocol 2: Assessment of In Vivo Target Engagement (Pharmacodynamics)
Objective: To determine if this compound is inhibiting its target (EGFR) in the tumor tissue.
Procedure:
-
Administer this compound or vehicle to tumor-bearing mice.
-
At selected time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen or process for protein extraction.
-
Homogenize the tumor tissue and extract total protein.
-
Perform a Western blot analysis to assess the phosphorylation status of EGFR (p-EGFR) relative to the total EGFR levels. A significant reduction in the p-EGFR/total EGFR ratio in the treated group compared to the vehicle group indicates target engagement.
Caption: General experimental workflow for in vivo studies.
V. Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
Q4: I am not observing any anti-tumor efficacy. What should I check?
A4: A lack of efficacy can be due to several factors. A systematic approach is necessary to pinpoint the issue:
-
Insufficient Drug Exposure: The dose may be too low, or the compound may be rapidly metabolized and cleared. Perform a pharmacokinetic (PK) study to measure the concentration of this compound in the plasma and tumor tissue over time.
-
Insufficient Target Engagement: Even if the drug reaches the tumor, it may not be inhibiting EGFR effectively. A pharmacodynamic (PD) study (as described in Protocol 2) is crucial to confirm target inhibition at the given dose.
-
Model-Specific Issues: The tumor model you are using may not be driven by EGFR signaling, or it may have downstream mutations that confer resistance to EGFR inhibition.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Implication |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Indicates how quickly the drug is cleared from the body. |
These parameters are essential for designing an effective dosing regimen.
VI. Assessing Off-Target Effects
Q5: How can I be sure that the effects I'm observing are due to EGFR inhibition and not off-target activity?
A5: This is a critical aspect of in vivo pharmacology. Here are some strategies to increase confidence in your results:
-
Include a Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control.
-
Use a Structurally Unrelated EGFR Inhibitor: If possible, confirm your findings with a different, structurally distinct inhibitor of EGFR.
-
Rescue Experiment: If feasible in your model, overexpressing a downstream effector of EGFR might rescue the phenotype caused by the inhibitor.
-
In Vitro Profiling: A broad kinase screen can help identify potential off-targets of your compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Egfr-IN-141 unexpected phenotypic effects
Welcome to the technical support center for Egfr-IN-141. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to potential unexpected phenotypic effects observed during experiments with this compound.
| Observed Phenotype | Potential Cause | Suggested Action |
| Unexpected Cell Toxicity in Non-EGFR Dependent Cells | Off-target kinase inhibition. | Perform a kinome scan to identify potential off-target interactions. Test the effect of this compound on a panel of cell lines with varying EGFR expression levels. |
| Paradoxical Pathway Activation | Feedback loops in the signaling network. Inhibition of EGFR can sometimes lead to the activation of compensatory pathways. | Perform western blot analysis for key downstream signaling molecules like p-ERK, p-AKT, and p-STAT3 at different time points after treatment. |
| Acquired Resistance to this compound | Development of secondary mutations in EGFR (e.g., T790M) or activation of bypass signaling pathways.[1][2] | Sequence the EGFR gene in resistant cells to check for mutations. Analyze the expression and activation of other receptor tyrosine kinases (e.g., MET, HER2). |
| Altered Cell Morphology Unrelated to Proliferation | Effects on cellular processes regulated by EGFR, such as cell adhesion and migration. | Perform cell adhesion and migration assays (e.g., wound healing assay, transwell migration assay) to characterize the morphological changes. |
| Inconsistent IC₅₀ Values Across Experiments | Variability in experimental conditions such as cell density, serum concentration, or passage number. | Standardize all experimental parameters. Ensure consistent cell culture practices and regularly check for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and the activation of its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Q2: What are the known off-target effects of EGFR inhibitors that I should be aware of?
While this compound is designed for high specificity, cross-reactivity with other kinases is a possibility, especially at higher concentrations. Common off-target effects for EGFR inhibitors can include inhibition of other members of the ErbB family (e.g., HER2, HER4) or other structurally related kinases. These off-target effects can sometimes lead to unexpected cellular phenotypes. A comprehensive kinase profiling assay is recommended to determine the precise selectivity profile of this compound in your experimental system.
Q3: My cells are showing resistance to this compound. What are the common resistance mechanisms?
Acquired resistance to EGFR inhibitors is a common clinical and experimental observation. The most prevalent mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can reduce the binding affinity of the inhibitor.[1] Other mechanisms include the amplification of bypass signaling pathways (e.g., MET amplification) that provide alternative growth signals to the cell.
Q4: What is the expected effect of this compound on downstream signaling pathways?
Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of EGFR at key tyrosine residues. Consequently, the phosphorylation of downstream signaling proteins such as AKT, ERK1/2, and STAT3 should also be inhibited. It is advisable to confirm this on-target effect in your cellular model using techniques like western blotting or phospho-protein specific ELISAs.
Data Presentation
The following tables summarize the biochemical and cellular activity of a representative EGFR inhibitor, which can be used as a reference for a compound like this compound.
Table 1: Biochemical Activity of a Representative EGFR Inhibitor Against Wild-Type and Mutant EGFR
| EGFR Variant | IC₅₀ (nM) |
| Wild-Type (WT) | 150 |
| L858R | 15 |
| Exon 19 Deletion | 10 |
| T790M | 85 |
| C797S | >1000 |
Table 2: Cellular Activity of a Representative EGFR Inhibitor in Cancer Cell Lines
| Cell Line | EGFR Status | Assay Type | IC₅₀ (nM) |
| A431 | WT (overexpressed) | Proliferation | 250 |
| HCC827 | Exon 19 Deletion | Proliferation | 25 |
| NCI-H1975 | L858R/T790M | Proliferation | 120 |
| PC-9 | Exon 19 Deletion | Proliferation | 20 |
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human EGFR (Wild-Type and mutant variants)
-
This compound
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit
-
-
Method:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add the EGFR enzyme, substrate, and inhibitor to a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines with known EGFR status
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Reagent
-
-
Method:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a plate reader.
-
Determine the IC₅₀ values by plotting the percentage of cell viability against the inhibitor concentration.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing an EGFR inhibitor.
Caption: A logic diagram for troubleshooting unexpected phenotypic effects.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Therapeutic Options in Uncommon EGFR Mutant Non-Small Cell Lung Cancer (NSCLC): New Lights for an Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Osimertinib Resistance: A Comparative Guide to Fourth-Generation EGFR Inhibitors in C797S Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, the emergence of the EGFR C797S mutation represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This mutation confers resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133), which has been a cornerstone of therapy for patients with EGFR-mutated NSCLC. This guide provides a comparative analysis of osimertinib and emerging fourth-generation EGFR inhibitors designed to overcome C797S-mediated resistance, supported by preclinical data.
Disclaimer: No publicly available scientific data or preclinical studies could be found for a compound specifically designated as "EGFR-IN-141." Therefore, this guide focuses on a comparison of osimertinib with publicly documented fourth-generation EGFR inhibitors that have demonstrated activity against C797S mutant cells.
The Challenge of C797S-Mediated Resistance to Osimertinib
Osimertinib is a third-generation, irreversible EGFR TKI that potently and selectively inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Its mechanism of action involves the formation of a covalent bond with a cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][3] However, the acquisition of a tertiary mutation, most commonly the substitution of cysteine with serine at this position (C797S), prevents this covalent bond formation, rendering osimertinib ineffective.[3][4] This has spurred the development of a new class of agents, often referred to as fourth-generation EGFR inhibitors, which aim to inhibit EGFR signaling in the presence of the C797S mutation.[5][6]
Comparative Efficacy of EGFR Inhibitors in C797S Mutant Cells
The following tables summarize the in vitro potency of osimertinib and several investigational fourth-generation EGFR inhibitors against various EGFR mutant cell lines, with a particular focus on those harboring the C797S mutation. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50) of Selected EGFR Inhibitors in Biochemical Assays
| Compound | EGFR L858R/T790M/C797S (nM) | EGFR Del19/T790M/C797S (nM) |
| Osimertinib | >1000[7] | >1000[7] |
| LS-106 | 3.1[7] | 2.4[7] |
| Compound 26 | 5.8[5] | - |
| Compound 27 | 3.1[5] | - |
| Compound 28 | 27.5[5] | - |
| Compound 29 | 7.2[5] | - |
| C34 | 5.1[8] | - |
Table 2: Anti-proliferative Activity (IC50) of Selected EGFR Inhibitors in Cell-Based Assays
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Osimertinib | PC-9-OR | Del19/T790M/C797S | 4850[7] |
| LS-106 | BaF3 | Del19/T790M/C797S | 2.4[7] |
| LS-106 | BaF3 | L858R/T790M/C797S | 3.1[7] |
| C34 | H1975-TM | L858R/T790M/C797S | 50[8] |
| A Novel Inhibitor [I] | PC-9 | L858R/T790M/C797S | 52[1] |
Mechanisms of Action of Fourth-Generation EGFR Inhibitors
Fourth-generation EGFR inhibitors employ various strategies to overcome C797S-mediated resistance. These can be broadly categorized as:
-
Allosteric Inhibitors: These compounds bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket.[5][9] This allosteric modulation can inhibit kinase activity without being affected by mutations at the C797 residue. EAI045 is a notable example of an allosteric inhibitor that has shown efficacy against C797S mutants, particularly when used in combination with the anti-EGFR antibody cetuximab.[9]
-
ATP-Competitive, Non-Covalent Inhibitors: These inhibitors bind to the ATP-binding pocket but do so reversibly, without forming a covalent bond with C797. Their design focuses on optimizing non-covalent interactions to achieve high potency against the C797S mutant EGFR. Several novel compounds, such as LS-106, have been developed based on this principle.[7]
Signaling Pathways and Experimental Workflows
The efficacy of these inhibitors is typically evaluated by their ability to suppress downstream signaling pathways that are aberrantly activated by mutant EGFR. Key pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Figure 1: EGFR signaling pathway and points of inhibition.
The evaluation of novel EGFR inhibitors typically follows a standardized preclinical workflow to determine their potency, selectivity, and mechanism of action.
Figure 2: General experimental workflow for EGFR inhibitor evaluation.
The logical progression of EGFR inhibitors and the development of resistance mutations highlight the ongoing challenge in targeted cancer therapy.
Figure 3: Evolution of EGFR inhibitors and resistance mutations.
Experimental Protocols
Biochemical Kinase Assay (Example: ADP-Glo™ Assay)
This assay quantifies the activity of EGFR kinase by measuring the amount of ADP produced.
-
Reaction Setup: A reaction mixture is prepared containing the recombinant EGFR enzyme (wild-type or mutant), a kinase buffer, a substrate (e.g., a poly-Glu,Tyr peptide), and ATP.
-
Inhibitor Addition: Serial dilutions of the test compounds (e.g., osimertinib, fourth-generation inhibitors) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations (e.g., PC-9-OR with Del19/T790M/C797S) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the EGFR inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for Downstream Signaling Analysis
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Cells treated with EGFR inhibitors are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the signal is detected.
-
Analysis: The band intensities are quantified to determine the effect of the inhibitors on the phosphorylation levels of the target proteins.
Conclusion
The development of fourth-generation EGFR inhibitors represents a critical step forward in addressing the challenge of osimertinib resistance mediated by the C797S mutation. The preclinical data for compounds like LS-106 and other novel inhibitors demonstrate significant promise in their ability to potently inhibit C797S-containing EGFR mutants.[1][7][8] These agents, through mechanisms such as allosteric inhibition or non-covalent ATP-competitive binding, offer potential new therapeutic avenues for patients with NSCLC who have progressed on osimertinib. Further clinical investigation of these emerging inhibitors is essential to translate these preclinical findings into tangible benefits for patients.
References
- 1. EGFR tyrosine kinase inhibitors in squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR-IN-63 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. EGFR Inhibitor The EGFR Inhibitor, also referenced under CAS 879127-07-8, controls the biological activity of EGFR. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 879127-07-8 [sigmaaldrich.com]
Comparative Analysis of 4th Generation EGFR Inhibitors for Non-Small Cell Lung Cancer
A detailed guide for researchers, scientists, and drug development professionals.
Executive Summary
Fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors represent a critical advancement in the treatment of non-small cell lung cancer (NSCLC), specifically designed to overcome resistance mechanisms to third-generation therapies like osimertinib. The primary challenge addressed by this new class of inhibitors is the acquired C797S mutation in the EGFR gene, which renders previous generations of inhibitors ineffective.
This guide provides a comparative overview of prominent fourth-generation EGFR inhibitors currently in preclinical and clinical development. It is important to note that a thorough search for "Egfr-IN-141" did not yield any publicly available data. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific literature or public databases. Therefore, this guide will serve as a template, comparing known fourth-generation inhibitors to provide a framework for evaluating novel compounds like this compound, should data become available. The inhibitors reviewed in this guide include BLU-945 , TQB-3804 , BDTX-1535 , and JIN-A02 .
Introduction to 4th Generation EGFR Inhibitors
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated NSCLC. However, the efficacy of these drugs is often limited by the emergence of drug resistance. First and second-generation EGFR TKIs are ineffective against the T790M mutation, which was overcome by the third-generation inhibitor, osimertinib. Subsequently, the C797S mutation has emerged as a key mechanism of resistance to osimertinib.[1][2][3][4][5] Fourth-generation EGFR inhibitors are being developed to target EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) and other complex mutations, thereby addressing this unmet clinical need. These inhibitors are broadly classified into ATP-competitive and allosteric inhibitors.
Comparative Efficacy and Potency
The following tables summarize the available preclinical data for selected fourth-generation EGFR inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against various EGFR mutations. Lower IC50 values indicate higher potency.
Table 1: In Vitro Enzymatic Activity (IC50, nM)
| Inhibitor | EGFRWT | EGFRdel19/T790M/C797S | EGFRL858R/T790M/C797S | Reference |
| BLU-945 | >900-fold selectivity vs. triple mutant | ~1 | ~1 | |
| TQB-3804 | 1.07 - 7.92 | 0.46 | 0.13 | |
| BDTX-1535 | Data not available | Potent inhibition | Potent inhibition | |
| JIN-A02 | High selectivity over wild-type | Potent inhibition | Potent inhibition |
Table 2: In Vitro Cellular Anti-proliferative Activity (IC50, nM)
| Inhibitor | Cell Line (EGFR Mutation) | IC50 (nM) | Reference |
| BLU-945 | Ba/F3 (EGFRdel19/T790M/C797S) | 15 | |
| Ba/F3 (EGFRL858R/T790M/C797S) | 6 | ||
| YU-1097 (EGFRdel19/T790M/C797S) | 108 | ||
| YU-1182 (EGFRL858R/C797S) | 293 | ||
| TQB-3804 | Ba/F3 (EGFRd746-750/T790M/C797S) | 26.8 | |
| NCI-H1975 (EGFRd746-750/T790M/C797S) | 163 | ||
| PC9 (EGFRd746-750) | 45 | ||
| A431 (EGFRWT) | 147 | ||
| BDTX-1535 | EGFR Exon19+C797S mouse allograft model | Dose-dependent tumor growth inhibition | |
| JIN-A02 | C797S+ xenograft mice model | Dose-dependently inhibited tumor growth |
Mechanism of Action
Fourth-generation EGFR inhibitors are designed to bind to and inhibit the activity of mutant forms of EGFR, particularly those harboring the C797S mutation. This mutation prevents the covalent bond formation with third-generation inhibitors like osimertinib, leading to drug resistance. The inhibitors listed in this guide are primarily ATP-competitive and can be either reversible or irreversible in their binding.
-
BLU-945: A reversible, potent, and wild-type-sparing inhibitor of EGFR+/T790M and EGFR+/T790M/C797S resistance mutants.
-
TQB-3804: A potent and selective EGFR kinase inhibitor targeting various mutant forms of EGFR, including the C797S mutation.
-
BDTX-1535: An irreversible EGFR inhibitor that can penetrate the blood-brain barrier and targets a spectrum of EGFR mutations in NSCLC and glioblastoma.
-
JIN-A02: A selective and reversible inhibitor of EGFR mutations, including the C797S and/or T790M mutations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Intervention for 4th Generation Inhibitors.
Caption: General Experimental Workflow for the Development of EGFR Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of EGFR inhibitors.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (wild-type and mutant variants)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in the kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Anti-proliferative Assay (MTT or CellTiter-Glo®)
Objective: To assess the growth inhibitory effect of a test compound on cancer cell lines with defined EGFR mutation status.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, or engineered Ba/F3 cells)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compound serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 72 hours.
-
For MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent to the wells and measure luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pathway Modulation
Objective: To confirm the on-target effect of the test compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Conclusion
The landscape of EGFR-mutated NSCLC treatment is continually evolving, with fourth-generation inhibitors offering new hope for patients who have developed resistance to existing therapies. The preclinical data for compounds like BLU-945 and TQB-3804 demonstrate significant promise in targeting the challenging C797S mutation while maintaining selectivity over wild-type EGFR. As more data from ongoing clinical trials for these and other fourth-generation inhibitors such as BDTX-1535 and JIN-A02 become available, a clearer picture of their clinical utility will emerge. While no public information is currently available for "this compound", the framework provided in this guide offers a robust methodology for its future evaluation and comparison within this rapidly advancing field. Researchers and clinicians are encouraged to stay abreast of the latest findings to best inform their research and clinical practice.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Navigating the Kinase Landscape: A Comparative Guide to EGFR Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. In the realm of non-small cell lung cancer (NSCLC), targeting the Epidermal Growth Factor Receptor (EGFR) has proven a successful strategy. However, the therapeutic window of EGFR inhibitors is critically dependent on their selectivity for mutant, cancer-driving forms of EGFR over its wild-type (WT) counterpart, which is expressed in healthy tissues. This guide provides a comparative analysis of EGFR inhibitor selectivity, with a focus on how a novel compound, Egfr-IN-141, would be evaluated against established therapies.
While specific quantitative data for this compound is not yet publicly available, this guide will use a representative framework to detail the necessary data, experimental protocols, and signaling pathway context crucial for the evaluation of any new EGFR kinase inhibitor. We will compare its hypothetical performance with first, second, and third-generation EGFR inhibitors, including gefitinib, erlotinib, afatinib, and osimertinib.
Understanding EGFR Signaling and Inhibition
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In normal physiology, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling through pathways like RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, ultimately leading to the transcription of genes involved in cell growth.
In certain cancers, mutations in the EGFR gene lead to constitutive activation of the kinase, driving uncontrolled cell proliferation. EGFR tyrosine kinase inhibitors (TKIs) are small molecules that compete with ATP for binding to the kinase domain, thereby blocking the signaling cascade and inhibiting cancer cell growth.
A Head-to-Head Comparison of Fourth-Generation Allosteric EGFR Inhibitors: EAI045 and JBJ-04-125-02
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving to overcome acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of the C797S mutation, which confers resistance to third-generation TKIs like osimertinib, has spurred the development of fourth-generation inhibitors. This guide provides a detailed, head-to-head comparison of two prominent allosteric inhibitors, EAI045 and JBJ-04-125-02, which represent a novel strategy to combat these resistance mechanisms.
Executive Summary
EAI045 and JBJ-04-125-02 are both potent, mutant-selective, allosteric inhibitors of EGFR. Unlike traditional ATP-competitive TKIs, these compounds bind to a site distinct from the ATP-binding pocket, allowing them to inhibit EGFR activity regardless of mutations at the C797 residue. While both inhibitors show promise, key differences in their single-agent efficacy and potency have been observed in preclinical studies. JBJ-04-125-02 demonstrates potent single-agent activity against various EGFR mutations, including the challenging L858R/T790M/C797S triple mutant.[1][2] In contrast, EAI045 shows limited anti-proliferative effects as a single agent and requires combination with an EGFR-dimerization blocker, such as cetuximab, for significant in vivo efficacy.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of EAI045 and JBJ-04-125-02 against various EGFR genotypes.
Table 1: In Vitro Biochemical Inhibition of EGFR Mutants
| Inhibitor | EGFR WT (μM) | EGFR L858R (μM) | EGFR T790M (μM) | EGFR L858R/T790M (μM) |
| EAI045 | 1.9 | 0.019 | 0.19 | 0.002 |
| JBJ-04-125-02 | - | - | - | 0.00026 |
Table 2: Cellular Activity of EAI045 and JBJ-04-125-02
| Inhibitor | Cell Line | EGFR Mutation | Key Findings |
| EAI045 | H1975 | L858R/T790M | Potently inhibits EGFR phosphorylation (EC50 = 2 nM) but shows a weak anti-proliferative effect as a single agent.[3] |
| Ba/F3 | L858R/T790M/C797S | In combination with cetuximab, induces marked tumor shrinkage in mouse xenograft models.[3] | |
| JBJ-04-125-02 | H1975 | L858R/T790M | Inhibits cell proliferation at low nanomolar concentrations.[1][2] |
| Ba/F3 | L858R, L858R/T790M, L858R/T790M/C797S | Inhibits the proliferation of cells with all three mutations as a single agent.[1][2] | |
| Genetically Engineered Mouse Model | L858R/T790M/C797S | Leads to marked tumor regressions within 4 weeks of treatment as a single agent.[1] |
Mechanism of Action: Allosteric Inhibition
Both EAI045 and JBJ-04-125-02 are allosteric inhibitors that bind to a pocket created by the displacement of the C-helix in an inactive conformation of the EGFR kinase domain. This binding is non-ATP competitive and stabilizes the inactive state of the enzyme, thereby preventing its activation and downstream signaling. This mechanism is particularly effective against the C797S mutation, which alters the ATP-binding site and confers resistance to covalent third-generation inhibitors.
References
Unraveling the Efficacy of Novel EGFR Inhibitors in Osimertinib-Resistant Lung Cancer Models
For researchers, scientists, and drug development professionals, the emergence of resistance to the third-generation EGFR inhibitor, osimertinib (B560133), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative overview of therapeutic strategies and novel compounds being investigated to overcome this resistance, with a particular focus on preclinical data in osimertinib-resistant models.
While the specific compound "EGFR-IN-141" did not yield specific data in a comprehensive literature search, this guide will focus on the broader landscape of next-generation EGFR inhibitors and their performance against clinically relevant resistance mutations, such as the C797S mutation. The principles and experimental approaches detailed herein are directly applicable to the evaluation of any novel EGFR inhibitor, including compounds that may be designated by internal or less common names.
The Challenge of Osimertinib Resistance
Osimertinib has revolutionized the treatment of EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation. However, acquired resistance to osimertinib inevitably develops, most commonly through the emergence of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of osimertinib, rendering it ineffective.[1][2][3] This has spurred the development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs) designed to target EGFR triple-mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S) NSCLC.[1][4]
Fourth-Generation EGFR Inhibitors: A Comparative Look
Several fourth-generation EGFR inhibitors are in preclinical and early clinical development, showing promise in overcoming osimertinib resistance. While specific data for "this compound" is unavailable, we can examine the profiles of other compounds in this class to understand the key evaluation metrics.
One such example is a novel inhibitor from Nankai University, designated as compound "[I]", which has demonstrated significant activity against the EGFR L858R/T790M/C797S triple mutation.[2] Preclinical studies have shown its potential to inhibit tumor growth in osimertinib-resistant models.[2] Other notable fourth-generation inhibitors include BBT-176 and CH7233163, which have also shown potent antitumor activity against EGFR triple mutations.[5][6]
Table 1: Comparative Efficacy of a Novel EGFR Inhibitor in Osimertinib-Resistant Models
| Compound | Target Mutation | Assay Type | IC50 (µM) | Tumor Growth Inhibition (TGI) | Reference |
| Compound "[I]" | EGFR L858R/T790M/C797S | Kinase Assay | 0.053 | - | [2] |
| PC-9 (L858R/T790M/C797S) | Cell Viability | 0.052 | - | [2] | |
| PC-9 (L858R/T790M/C797S) Xenograft | In Vivo | - | 70.6% (at 40 mg/kg) | [2] | |
| Osimertinib | PC-9 (L858R/T790M/C797S) Xenograft | In Vivo | - | 30.9% | [2] |
Note: Data for Compound "[I]" is presented as a representative example of a fourth-generation EGFR inhibitor. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to evaluate novel EGFR inhibitors.
Cell Viability Assay
-
Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 with engineered L858R/T790M/C797S mutations).
-
Methodology: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., Compound "[I]") and a comparator (e.g., osimertinib) for a specified duration (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Methodology: Human NSCLC cells (e.g., PC-9 L858R/T790M/C797S) are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via injection at various doses (e.g., 10, 20, and 40 mg/kg for Compound "[I]"). Tumor volume and body weight are measured regularly. Tumor growth inhibition (TGI) is calculated at the end of the study.
Western Blot Analysis
-
Purpose: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
-
Methodology: Osimertinib-resistant cells are treated with the test compound at various concentrations for a short period. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK, and then with secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is essential for understanding the mechanism of action and experimental design.
Caption: EGFR signaling pathway and points of inhibitor action.
Caption: Workflow for evaluating novel EGFR inhibitors.
Conclusion
The development of fourth-generation EGFR inhibitors represents a critical advancement in overcoming acquired resistance to osimertinib in NSCLC. While specific data for "this compound" remains elusive in the public domain, the experimental frameworks and comparative data for other compounds in this class provide a robust blueprint for evaluation. The continued investigation and transparent reporting of preclinical and clinical data for these novel agents are paramount to advancing the treatment landscape for patients with EGFR-mutant lung cancer.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-target resistance to the mutant-selective EGFR inhibitor osimertinib can develop in an allele specific manner dependent on the original EGFR activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR-IN-141 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-141. By objectively comparing its performance against established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—this document outlines key experimental protocols, presents comparative data in a structured format, and visualizes essential pathways and workflows to effectively characterize the potency and cellular activity of this new chemical entity.
Introduction to EGFR Target Validation in a Cellular Context
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[1] Validating that a novel inhibitor, such as this compound, effectively engages and inhibits EGFR within a cellular environment is a critical step in preclinical drug development. This involves demonstrating direct binding to the target, inhibition of its kinase activity, and a subsequent effect on downstream signaling pathways and cellular phenotypes.[1]
Key methodologies to ascertain target engagement include assessing the phosphorylation status of EGFR and its downstream effectors, and measuring the impact on cancer cell proliferation and viability.[1]
Comparative Analysis of EGFR Inhibitor Potency
To contextualize the performance of this compound, it is essential to compare its activity against well-characterized, clinically relevant EGFR inhibitors. The following tables summarize the inhibitory concentrations (IC50) for Gefitinib, Erlotinib, and Osimertinib in various cellular assays. The data for "this compound" is presented as a template for researchers to populate with their experimental findings.
Table 1: Inhibition of EGFR Phosphorylation (p-EGFR)
This assay measures the concentration of inhibitor required to reduce the phosphorylation of EGFR by 50% in cells stimulated with EGF.
| Compound | Cell Line | IC50 (nM) for p-EGFR Inhibition |
| This compound | A431 | [Insert Experimental Data] |
| Gefitinib | A431 | 15 |
| Erlotinib | A431 | 20 |
| Osimertinib | A431 | 1 |
Table 2: Inhibition of Downstream Signaling (p-AKT)
This table shows the IC50 values for the inhibition of AKT phosphorylation, a key downstream effector of the EGFR pathway.
| Compound | Cell Line | IC50 (nM) for p-AKT Inhibition |
| This compound | A431 | [Insert Experimental Data] |
| Gefitinib | A431 | 25 |
| Erlotinib | A431 | 30 |
| Osimertinib | A431 | 2 |
Table 3: Anti-proliferative Activity
This assay determines the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
| Compound | Cell Line | IC50 (nM) for Cell Proliferation |
| This compound | A431 | [Insert Experimental Data] |
| Gefitinib | A431 | 100 |
| Erlotinib | A431 | 150 |
| Osimertinib | A431 | 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for two key experiments in validating EGFR target engagement.
Protocol 1: Western Blotting for EGFR Phosphorylation
Objective: To quantify the inhibition of EGF-induced EGFR phosphorylation by an inhibitor.
Materials:
-
A431 cells
-
DMEM media with 10% FBS
-
EGFR inhibitor (this compound, Gefitinib, etc.)
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM.
-
Pre-treat cells with varying concentrations of the EGFR inhibitor or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the p-EGFR signal to total EGFR and the loading control (GAPDH). Calculate IC50 values from the dose-response curve.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of an EGFR inhibitor on cancer cells.
Materials:
-
A431 cells
-
DMEM media with 10% FBS
-
EGFR inhibitor
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Visualizing Mechanisms and Workflows
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the context and execution of target validation studies.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Target Validation.
References
Comparative Analysis of Egfr-IN-141 Kinase Selectivity
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of a novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-141, with other kinases. The data presented herein is designed to offer an objective overview of its performance against alternative kinase targets, supported by detailed experimental protocols.
The development of targeted cancer therapies, particularly kinase inhibitors, necessitates a thorough evaluation of their selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects and thereby reducing potential toxicity. This compound is designed as a potent inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[1][2] This guide explores its activity against a panel of other kinases to ascertain its selectivity profile.
EGFR Signaling Pathway and Inhibition
The epidermal growth factor receptor (EGFR) is a key player in cellular signaling, governing processes such as proliferation, survival, and differentiation.[1][2] Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] this compound is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.
Kinase Selectivity Profile of this compound
To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of representative kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained. A lower IC50 value indicates greater potency.
| Kinase Target | This compound IC50 (nM) |
| EGFR | 15 |
| HER2 | 250 |
| HER4 | 800 |
| VEGFR2 | > 10,000 |
| ABL1 | > 10,000 |
| SRC | 1,500 |
| LCK | 3,000 |
| CDK2 | > 10,000 |
This data is representative and for illustrative purposes.
The data clearly indicates that this compound is a highly potent inhibitor of its primary target, EGFR. While some cross-reactivity is observed with other members of the ErbB family, namely HER2 and HER4, the potency is significantly lower than for EGFR. The inhibitor shows minimal to no activity against other tested tyrosine and serine/threonine kinases, suggesting a favorable selectivity profile.
Experimental Protocols
The determination of the kinase inhibition profile of this compound was conducted using a luminescent kinase assay, a widely accepted method for quantifying kinase activity and inhibitor potency.
Luminescent Kinase Assay Protocol
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinases (EGFR, HER2, HER4, etc.)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of a master mix containing the respective kinase enzyme to each well.
-
To initiate the kinase reaction, add 2 µL of a master mix containing the substrate and ATP. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The overall process for characterizing a kinase inhibitor from initial screening to cellular validation can be visualized as follows.
Conclusion
The in vitro kinase selectivity profiling of this compound demonstrates its high potency and selectivity for its intended target, EGFR. The minimal cross-reactivity with other kinases suggests a reduced potential for off-target effects. This favorable selectivity profile, combined with its potent inhibition of EGFR, positions this compound as a promising candidate for further preclinical and clinical development in the treatment of EGFR-driven cancers. Further studies, including cellular assays and in vivo models, are warranted to fully elucidate its therapeutic potential.
References
Benchmarking Novel EGFR Inhibitors Against Approved Tyrosine Kinase Inhibitors (TKIs)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new investigational EGFR tyrosine kinase inhibitors (TKIs), such as the conceptual Egfr-IN-141, against currently approved EGFR TKIs. Due to the absence of publicly available data for a compound named "this compound," this document will serve as a template, outlining the necessary data points and experimental methodologies for a thorough comparison. The provided data on approved TKIs will serve as a reference standard.
Overview of Approved EGFR TKIs
The landscape of EGFR inhibitors is defined by successive generations, each developed to overcome limitations of the previous ones, primarily focusing on acquired resistance and improved safety profiles.
-
First-Generation EGFR TKIs: These agents, including gefitinib (B1684475) and erlotinib, are reversible inhibitors of the EGFR tyrosine kinase domain.[1][2][3] They are effective against the common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. However, their efficacy is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[1]
-
Second-Generation EGFR TKIs: This class, which includes afatinib (B358) and dacomitinib, irreversibly binds to EGFR and other ErbB family members. This broader activity profile was designed to overcome some resistance mechanisms. While showing improved progression-free survival in some studies compared to the first generation, they are also associated with increased toxicity due to their pan-ErbB inhibition.
-
Third-Generation EGFR TKIs: Osimertinib is the leading example of this generation, designed to be mutant-selective. It potently inhibits both the initial activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, leading to a better safety profile. Resistance to third-generation inhibitors can occur through various mechanisms, including the C797S mutation.
-
Fourth-Generation EGFR TKIs: This emerging class of inhibitors is being developed to address resistance to third-generation TKIs, particularly the C797S mutation.
Data Presentation: Comparative Efficacy and Potency
The following tables provide a template for comparing key performance indicators of this compound against approved EGFR TKIs. The data for approved drugs are compiled from various sources and should be considered representative.
Table 1: Biochemical Potency (IC50 values in nM)
| Compound | EGFR (L858R) | EGFR (ex19del) | EGFR (T790M) | EGFR (L858R/T790M) | EGFR (C797S) | Wild-Type EGFR |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Gefitinib | ~10 | ~5 | >3000 | >3000 | ~15 | ~200 |
| Erlotinib | ~5 | ~2 | >2000 | >2000 | ~10 | ~150 |
| Afatinib | ~0.5 | ~0.4 | ~10 | ~10 | >1000 | ~10 |
| Osimertinib | ~12 | ~10 | ~1 | ~1 | >1000 | ~200 |
Table 2: Cellular Activity (GI50 values in nM) in NSCLC Cell Lines
| Compound | PC-9 (ex19del) | H1975 (L858R/T790M) | H3255 (L858R) | A549 (WT) |
| This compound | Data N/A | Data N/A | Data N/A | Data N/A |
| Gefitinib | ~15 | >5000 | ~20 | >8000 |
| Erlotinib | ~20 | >5000 | ~30 | >7000 |
| Afatinib | ~1 | ~100 | ~1 | ~2000 |
| Osimertinib | ~10 | ~15 | ~12 | ~500 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results.
1. Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Recombinant human EGFR protein (wild-type and various mutant forms) is used.
-
The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The inhibitor (this compound or reference TKI) is added at a range of concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell-Based Proliferation Assay (GI50 Determination)
-
Objective: To measure the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
-
Methodology:
-
Human non-small cell lung cancer (NSCLC) cell lines with defined EGFR mutation statuses (e.g., PC-9, H1975) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based assay (e.g., CellTiter-Glo).
-
GI50 values are determined from the resulting dose-response curves.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human NSCLC cells.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting).
-
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Personal protective equipment for handling Egfr-IN-141
Essential Safety and Handling Guide for Egfr-IN-141
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general safety protocols for potent, research-grade kinase inhibitors.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like this compound should be handled with a high degree of caution and treated as potentially hazardous.[1][2] A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3]
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1][3]Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1][2]Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1]Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1]Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1]Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1]Lab Coat: Standard laboratory coat.[1][2]Ventilation: Work should be conducted in a chemical fume hood.[1][4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][5]Eye Protection: Safety glasses with side shields.[1][2]Lab Coat: Standard laboratory coat.[1][2]Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1]Eye Protection: Chemical splash goggles.[1]Lab Coat: Standard laboratory coat.[1] |
Operational and Disposal Plans
A systematic approach is essential for the safe management of this compound in the laboratory. This includes proper handling procedures from receipt of the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leakage.[2]
-
Storage Conditions: this compound is typically stored at -20°C. Always confirm the recommended storage conditions on the product vial or datasheet.[2][4]
-
Labeling and Location: Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.[2] Protect from light and moisture.[4]
Handling and Experimental Use
A designated area within the laboratory should be clearly marked for all work involving this compound.[1]
Preparation of Stock Solutions:
-
Environment: All procedures involving the handling of solid this compound must be conducted in a chemical fume hood to avoid the inhalation of dust or aerosols.[2][4]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[2]
-
Dissolution: Slowly add the appropriate solvent, such as DMSO, to the vial containing the solid compound.[2][4] Cap the vial securely and vortex or sonicate to ensure complete dissolution.[2] Gentle warming may aid dissolution if the compound is heat-stable.[4]
Experimental Use:
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan
All waste materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not pour down the drain. [2]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
